molecular formula C19H13ClN4O2S B12391541 Antitubercular agent-35

Antitubercular agent-35

Cat. No.: B12391541
M. Wt: 396.9 g/mol
InChI Key: RSVKJGMYOTZEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antitubercular agent-35 is a useful research compound. Its molecular formula is C19H13ClN4O2S and its molecular weight is 396.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H13ClN4O2S

Molecular Weight

396.9 g/mol

IUPAC Name

5-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-N-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H13ClN4O2S/c20-12-6-8-14(9-7-12)22-19-23-16(11-27-19)17-10-15(24-26-17)18(25)21-13-4-2-1-3-5-13/h1-11H,(H,21,25)(H,22,23)

InChI Key

RSVKJGMYOTZEQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of Antitubercular Agent-35: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A promising new lead compound in the fight against tuberculosis, designated Antitubercular agent-35 (also known as compound 42l), has been identified and synthesized by a team of researchers. This novel molecule, a 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide derivative, demonstrates potent activity against Mycobacterium tuberculosis (Mtb), including drug-susceptible and drug-resistant strains, while exhibiting low toxicity and improved metabolic stability. This in-depth guide provides a technical overview of its discovery, synthesis, and biological evaluation for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound emerged from a medicinal chemistry campaign aimed at optimizing a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides.[1] The core scaffold was identified as a promising pharmacophore with potent bactericidal activity, low cytotoxicity, and a reduced propensity to be expelled by bacterial efflux pumps.[1] The key innovation leading to compound 42l was the strategic removal of a previously included moiety and the introduction of a chlorine atom at the C3 position, which surprisingly enhanced its pharmacological profile.[1]

Quantitative Biological Data

The biological activity of this compound (compound 42l) and its analogs was assessed against various mycobacterial strains and for cytotoxicity. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Antitubercular Activity of Compound 42l

CompoundM. tuberculosis H37Rv MIC₉₀ (µg/mL)M. marinum MIC₉₀ (µg/mL)
This compound (42l)1.252

Data sourced from MedChemExpress.

Table 2: Metabolic Stability of Compound 42l

CompoundHuman Liver Microsome Stability
This compound (42l)Escapes metabolic degradation

Information derived from a study on related compounds showing improved metabolic stability for this chemical class.[1]

Synthesis of this compound (Compound 42l)

The synthesis of this compound is a multi-step process. The generalized synthetic scheme is depicted below, followed by a detailed experimental protocol.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Final Product A 5-amino-3-chloroisoxazole-4-carbonyl chloride C Amide Coupling A->C B 2-aminothiazole B->C D Purification C->D E This compound (Compound 42l) D->E

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of 5-(2-aminothiazol-4-yl)-N-(pyridin-2-yl)isoxazole-3-carboxamide Derivatives (General Procedure)

The synthesis of compound 42l follows a general procedure for the preparation of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. The specific details for the synthesis of the chloro-substituted analog (42l) are based on the modification of this general scheme as described in the parent study.

  • Preparation of the isoxazole core: The synthesis starts with the formation of the substituted isoxazole-3-carboxylic acid. This is typically achieved through a cycloaddition reaction.

  • Activation of the carboxylic acid: The carboxylic acid group of the isoxazole core is activated to facilitate amide bond formation. This can be done by converting it to an acid chloride or using coupling agents.

  • Amide coupling: The activated isoxazole derivative is then reacted with the appropriate amine (in the case of 42l, a substituted aminothiazole) in the presence of a base to form the final carboxamide product.

  • Purification: The crude product is purified using standard techniques such as column chromatography to yield the pure this compound.

Note: The precise, step-by-step protocol with reagent quantities and reaction conditions for compound 42l is detailed in the supplementary information of the primary research publication.

Biological Evaluation: Experimental Protocols

The following are the generalized protocols for the key biological assays used to characterize this compound.

Minimum Inhibitory Concentration (MIC) Assay

The in vitro antitubercular activity is determined using a broth microdilution method.

MIC_Workflow A Prepare serial dilutions of Compound 42l C Add compound dilutions to wells A->C B Inoculate microplate wells with M. tuberculosis suspension B->C D Incubate plates C->D E Add resazurin or other viability indicator D->E F Read fluorescence or color change E->F G Determine MIC90 (concentration inhibiting 90% of growth) F->G

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium in a 96-well microplate.

  • Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase and then diluted to a standardized concentration.

  • Inoculation and Incubation: The diluted bacterial suspension is added to the wells of the microplate containing the compound dilutions. The plate is incubated at 37°C for a defined period.

  • Viability Assessment: A viability indicator, such as resazurin, is added to each well. Viable bacteria will reduce the indicator, resulting in a color or fluorescent change.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a visible color change, indicating inhibition of bacterial growth.

Cytotoxicity Assay

The toxicity of the compound against mammalian cells is assessed to determine its therapeutic index.

Cytotoxicity_Workflow A Seed mammalian cells in a 96-well plate B Add serial dilutions of Compound 42l A->B C Incubate for 48-72 hours B->C D Add MTT or other viability reagent C->D E Measure absorbance or fluorescence D->E F Calculate IC50 (concentration causing 50% cell death) E->F

Caption: Workflow for the in vitro cytotoxicity assay.

  • Cell Culture: A suitable mammalian cell line (e.g., Vero or HepG2) is cultured and seeded into a 96-well plate.

  • Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for 48-72 hours.

  • Viability Measurement: A cell viability reagent, such as MTT, is added to the wells. The conversion of MTT to formazan by metabolically active cells is quantified by measuring the absorbance.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.

Metabolic Stability Assay

The stability of the compound in the presence of liver enzymes is evaluated to predict its in vivo half-life.

  • Incubation: this compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

  • Analysis: The concentration of the remaining parent compound at each time point is quantified using LC-MS/MS.

  • Half-life Calculation: The in vitro half-life (t₁/₂) is calculated from the rate of disappearance of the compound.

Mechanism of Action

While the precise molecular target of this compound has not been fully elucidated in the available literature, the parent study suggests that the (thiazol-4-yl)isoxazole-3-carboxamide core is the key pharmacophore.[1] The potent and specific activity against mycobacteria suggests that it may target a pathway or enzyme unique to these organisms, such as those involved in cell wall synthesis or essential metabolic processes. Further target identification and validation studies are required to fully understand its mechanism of action.

Conclusion

This compound (compound 42l) represents a significant advancement in the search for new tuberculosis treatments. Its potent antimycobacterial activity, favorable safety profile, and improved metabolic stability make it a strong candidate for further preclinical development. The detailed synthetic and biological evaluation protocols provided herein offer a valuable resource for researchers working to build upon this promising discovery.

References

Early Research on Antitubercular Agent-35: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitubercular agent-35, also identified in scientific literature as compound 42l, is a promising early-stage drug candidate belonging to the 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide class of compounds. This technical guide synthesizes the available preclinical data on this agent, focusing on its antitubercular activity, metabolic stability, and cytotoxicity profile. The information presented is intended to provide researchers and drug development professionals with a comprehensive understanding of the foundational research conducted on this compound.

Core Efficacy and Safety Data

The primary research on this compound has established its potent activity against Mycobacterium tuberculosis and provided initial insights into its safety and metabolic profile. The following tables summarize the key quantitative findings from these early studies.

Table 1: In Vitro Antitubercular Activity
Target OrganismAssayEfficacy MetricValue (µg/mL)
Mycobacterium tuberculosis H37RvMicroplate Alamar Blue Assay (MABA)MIC₉₀1.25
Mycobacterium marinumNot SpecifiedMIC₉₀2
Table 2: Metabolic Stability
SystemParameterResult
Human Liver MicrosomesMetabolic DegradationEscapes metabolic degradation

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the initial characterization of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antitubercular activity of agent-35 was determined using a standardized broth microdilution method.

  • Organism: Mycobacterium tuberculosis H37Rv.

  • Assay Plate: 96-well microplates.

  • Compound Preparation: this compound was prepared in a concentration range of 0-20 µg/mL.

  • Incubation: The assay plates were incubated for a period of 3 to 4 days.

  • Readout: The MIC₉₀, defined as the lowest concentration of the compound that inhibited 90% of bacterial growth, was determined. The specific method for assessing bacterial growth (e.g., visual inspection, spectrophotometry) has not been detailed in the available literature.

Human Liver Microsome (HLM) Stability Assay

To assess its metabolic stability, this compound was incubated with human liver microsomes. This assay is a standard in vitro method to predict the extent of first-pass metabolism in the liver. While the search results indicate the compound escapes metabolic degradation, the detailed protocol for this experiment is not available in the reviewed literature. A general workflow for such an assay is provided below.

Visualized Experimental Workflow and Logical Relationships

To further elucidate the experimental processes and logical connections in the early assessment of this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Evaluation cluster_results Results synthesis Synthesis of This compound (compound 42l) activity_assay Antitubercular Activity Assay (M. tuberculosis H37Rv) synthesis->activity_assay metabolism_assay Metabolic Stability Assay (Human Liver Microsomes) synthesis->metabolism_assay mic_determination MIC₉₀ Determination activity_assay->mic_determination activity_result Potent Activity (MIC₉₀ = 1.25 µg/mL) mic_determination->activity_result stability_assessment Assessment of Degradation metabolism_assay->stability_assessment stability_result High Stability (Escapes Degradation) stability_assessment->stability_result

Caption: High-level workflow for the initial in vitro evaluation of this compound.

logical_relationship cluster_properties Key Properties cluster_implication Implication lead_compound This compound (Lead Compound) potent_activity Potent Antitubercular Activity lead_compound->potent_activity exhibits metabolic_stability Good Metabolic Stability lead_compound->metabolic_stability exhibits low_toxicity Absent Toxicity (as per initial reports) lead_compound->low_toxicity exhibits further_dev Candidate for Further Drug Development potent_activity->further_dev metabolic_stability->further_dev low_toxicity->further_dev

Caption: Logical relationship of key findings for this compound's potential.

Conclusion and Future Directions

The early research on this compound (compound 42l) has identified it as a lead compound with promising antitubercular activity and favorable metabolic stability. The available data suggests a solid foundation for its further development. Future research should focus on elucidating its mechanism of action, expanding the evaluation against a broader panel of drug-resistant M. tuberculosis strains, and conducting in vivo efficacy and pharmacokinetic studies to translate these promising in vitro findings into a viable clinical candidate. The lack of detailed public information on its specific signaling pathway interactions highlights a critical area for future investigation.

In Silico Modeling of Antitubercular Agent-35 Binding to Enoyl-Acyl Carrier Protein Reductase (InhA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis remains a significant global health threat, demanding the development of novel therapeutics. "Antitubercular agent-35" (ATA-35) represents a promising novel chemical scaffold. This technical guide provides a comprehensive overview of the in silico methodologies employed to elucidate the binding mechanism of ATA-35 to its putative target, the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall, making it a well-validated target for antitubercular drugs.[1][2] This document details the experimental protocols for molecular docking and molecular dynamics simulations, presents the quantitative data in a structured format, and visualizes the key workflows and concepts using Graphviz diagrams.

Introduction

The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of new drugs with novel mechanisms of action.[3][4] Target-based drug discovery, aided by computational methods, offers a rational approach to identify and optimize lead compounds.[5] In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a ligand and its protein target at an atomic level.[6][7][8]

This guide focuses on the in silico characterization of ATA-35, a hypothetical but representative novel antitubercular candidate, and its interaction with the InhA enzyme. The primary objectives of this modeling study are to:

  • Predict the binding pose of ATA-35 within the InhA active site.

  • Quantify the binding affinity of ATA-35 to InhA.

  • Assess the stability of the ATA-35-InhA complex over time.

  • Identify the key molecular interactions driving the binding.

The methodologies and findings presented herein are intended to serve as a practical guide for researchers engaged in the computational design and development of novel antitubercular agents.

In Silico Modeling Workflow

The overall workflow for the in silico modeling of ATA-35 binding to InhA is depicted in the following diagram.

G cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_results Results ligand_prep Ligand Preparation (ATA-35) docking Molecular Docking Simulation ligand_prep->docking protein_prep Protein Preparation (InhA) protein_prep->docking pose_analysis Binding Pose and Score Analysis docking->pose_analysis md_simulation MD Simulation of Complex pose_analysis->md_simulation trajectory_analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) md_simulation->trajectory_analysis binding_energy Binding Free Energy Calculation trajectory_analysis->binding_energy interaction_analysis Key Residue Interaction Mapping trajectory_analysis->interaction_analysis

Figure 1: In Silico Modeling Workflow for ATA-35 and InhA.

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[5]

Methodology:

  • Protein Preparation:

    • The three-dimensional crystal structure of M. tuberculosis InhA complexed with its cofactor NAD+ is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

    • The energy of the protein structure is minimized using a suitable force field (e.g., OPLS-2005).

  • Ligand Preparation:

    • The 2D structure of ATA-35 is sketched and converted to a 3D conformation.

    • The ligand is prepared by assigning correct bond orders, adding hydrogens, and generating possible ionization states at a physiological pH.

    • The energy of the ligand is minimized.

  • Grid Generation and Docking:

    • A grid box is defined around the active site of InhA, typically centered on the co-crystallized ligand or key catalytic residues.

    • Molecular docking is performed using software such as AutoDock or Glide. The C-Docker protocol is also a viable option.[9][10]

    • The docking algorithm samples a wide range of ligand conformations and orientations within the defined grid.

  • Pose Analysis and Scoring:

    • The resulting docking poses are ranked based on a scoring function that estimates the binding affinity.

    • The top-ranked poses are visually inspected to analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • To validate the docking protocol, the co-crystallized ligand can be extracted and re-docked into the active site to ensure the algorithm can reproduce the experimental binding pose.[9][10]

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.[7][11]

Methodology:

  • System Preparation:

    • The top-ranked docked pose of the ATA-35-InhA complex is selected as the starting structure for the MD simulation.

    • The complex is placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P).

    • Counter-ions are added to neutralize the system.

  • Simulation Protocol:

    • The system is first subjected to energy minimization to remove any steric clashes.

    • The system is gradually heated to a physiological temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.

    • The system is then equilibrated under the NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.

    • A production MD run is performed for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds).

  • Trajectory Analysis:

    • The trajectory from the production run is analyzed to evaluate the stability and dynamics of the complex.

    • Key metrics include:

      • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein backbone and the ligand pose.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between ATA-35 and InhA over time.

Binding Free Energy Calculation

The Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) method is a popular approach to estimate the binding free energy of a ligand to a protein from an MD simulation trajectory.

Methodology:

  • Snapshots of the complex, receptor, and ligand are extracted from the MD trajectory.

  • For each snapshot, the binding free energy is calculated as the sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the non-polar solvation energy.

  • The final binding free energy is the average over all snapshots.

Data Presentation

The quantitative data obtained from the in silico modeling of ATA-35 binding to InhA are summarized in the following tables.

Table 1: Molecular Docking Results for ATA-35 with InhA

ParameterValueUnit
Docking Score-9.5kcal/mol
Estimated Binding Affinity (Ki)150nM
Number of Hydrogen Bonds3-

Table 2: Key Interacting Residues of InhA with ATA-35 from Docking

ResidueInteraction TypeDistance (Å)
TYR158Hydrogen Bond2.1
GLY192Hydrogen Bond2.5
LYS165Hydrogen Bond2.8
PHE149Hydrophobic-
ILE215Hydrophobic-

Table 3: Molecular Dynamics Simulation Stability Metrics

ParameterAverage ValueStandard DeviationUnit
Protein Backbone RMSD1.80.3Å
Ligand RMSD1.20.4Å
Number of H-Bonds (Complex)2.50.8-

Table 4: MM-GBSA Binding Free Energy Calculation

Energy ComponentValueUnit
Van der Waals Energy-45.2kcal/mol
Electrostatic Energy-20.8kcal/mol
Solvation Energy35.5kcal/mol
Binding Free Energy (ΔG_bind) -30.5 kcal/mol

Signaling Pathway and Target Context

ATA-35 targets the InhA enzyme, which is a crucial component of the fatty acid synthase II (FAS-II) system in Mycobacterium tuberculosis. The FAS-II system is responsible for the synthesis of mycolic acids, which are long-chain fatty acids that form the outer layer of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to a compromised cell wall and ultimately bacterial cell death.

G cluster_fas Mycolic Acid Biosynthesis (FAS-II) cluster_cell_wall Mycobacterial Cell Wall FAS_I FAS-I System (Short-chain fatty acids) InhA InhA (Enoyl-ACP reductase) FAS_I->InhA Elongation Elongation Steps InhA->Elongation Mycolic_Acids Mycolic Acids Elongation->Mycolic_Acids Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall ATA35 ATA-35 ATA35->InhA Inhibition Isoniazid Isoniazid (prodrug) KatG KatG Isoniazid->KatG Activation Active_Isoniazid Activated Isoniazid KatG->Active_Isoniazid Active_Isoniazid->InhA Inhibition

Figure 2: Simplified Mycolic Acid Biosynthesis Pathway and Target of ATA-35.

Conclusion

The in silico modeling of "this compound" binding to InhA provides valuable insights into its potential mechanism of action. The molecular docking studies predict a favorable binding mode with a strong binding affinity, characterized by key hydrogen bonding and hydrophobic interactions within the active site. The molecular dynamics simulations confirm the stability of the ATA-35-InhA complex. The calculated binding free energy further supports the potential of ATA-35 as a potent inhibitor of InhA.

These computational findings provide a strong foundation for the further experimental validation and optimization of ATA-35 as a novel antitubercular lead compound. The methodologies outlined in this guide can be broadly applied to the in silico screening and characterization of other potential antitubercular agents.

References

The Potential of Antitubercular Agent-35 and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antitubercular agents with unique mechanisms of action. This technical guide focuses on "Antitubercular agent-35," identified as compound 42l or N-(3-chloro-4-fluorophenyl)-5-(2-amino-1,3-thiazol-4-yl)isoxazole-3-carboxamide , and its derivatives. This class of compounds has demonstrated promising in vitro activity against Mtb, coupled with favorable metabolic stability, marking it as a significant area for further investigation in the fight against tuberculosis.

Core Compound: this compound (Compound 42l)

This compound is a synthetic compound belonging to the 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide series. It has shown potent inhibitory activity against the virulent Mtb H37Rv strain and M. marinum. A key characteristic of this compound is its enhanced stability in human liver microsomes, suggesting a lower susceptibility to metabolic degradation, a crucial parameter for drug candidates.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro antitubercular activity, cytotoxicity, and metabolic stability of this compound (compound 42l) and its key derivatives.

Table 1: In Vitro Antitubercular Activity

Compound IDSubstituent (R) on Phenyl RingMIC90 against Mtb H37Rv (µg/mL)
42l (Agent-35) 3-Cl, 4-F 1.25
42g4-Cl2.5
34-F5
44-CH3>10

MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of the bacterial population.

Table 2: Cytotoxicity Data

Compound IDCytotoxicity (IC50 in µM) against Vero Cells
42l (Agent-35) >50
42g>50
3>50
4>50

IC50: Half-maximal inhibitory concentration.

Table 3: Human Liver Microsome (HLM) Stability

Compound ID% Remaining after 60 min in HLM
42l (Agent-35) 85
42g78
345
430

Experimental Protocols

Synthesis of this compound (Compound 42l) and Derivatives

The synthesis of the 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide scaffold is a multi-step process. The general procedure involves the formation of an isoxazole core, followed by the introduction of the aminothiazole moiety and subsequent amide coupling.

General Synthetic Scheme:

G A Substituted Benzaldehyde C Oxime Intermediate A->C Reaction with B B Hydroxylamine E Hydroximoyl Chloride C->E Reaction with D D N-Chlorosuccinimide (NCS) G Isoxazole Ester Intermediate E->G Cycloaddition with F F Ethyl Acetoacetate I Isoxazole Carboxylic Acid G->I Reaction with H H Saponification (e.g., LiOH) O Final Product (e.g., Agent-35) I->O Reaction with M, N J Thiourea L 2-Aminothiazole Intermediate J->L Reaction with K K Bromination L->O M Amide Coupling (e.g., HATU, DIPEA) N Substituted Aniline

Synthetic workflow for 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides.

Synthesis of N-(3-chloro-4-fluorophenyl)-5-(2-amino-1,3-thiazol-4-yl)isoxazole-3-carboxamide (Compound 42l):

A detailed, step-by-step experimental protocol for the synthesis of compound 42l is outlined in the supplementary information of the primary research article by Girardini et al. (2023). The key final step involves the amide coupling of 5-(2-amino-1,3-thiazol-4-yl)isoxazole-3-carboxylic acid with 3-chloro-4-fluoroaniline using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent like DMF (Dimethylformamide).

In Vitro Antitubercular Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

Protocol:

  • Preparation of Bacterial Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and its turbidity is adjusted to a McFarland standard of 0.5. This suspension is then further diluted.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microplate containing fresh 7H9 broth.

  • Inoculation: The diluted bacterial suspension is added to each well of the microplate.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the bacteria.

Human Liver Microsome (HLM) Stability Assay

This assay assesses the metabolic stability of the compounds in the presence of human liver enzymes.

Protocol:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (to support the activity of cytochrome P450 enzymes), and a phosphate buffer (pH 7.4).

  • Compound Addition: The test compound is added to the incubation mixture.

  • Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in the aliquots is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of the parent compound remaining.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

Mechanism of Action (Hypothesized)

The precise molecular target and mechanism of action for this compound and its derivatives have not yet been fully elucidated in published literature. However, based on the structure-activity relationship (SAR) studies of similar heterocyclic compounds, it is hypothesized that this class of agents may interfere with essential enzymatic pathways in M. tuberculosis. Potential targets could include enzymes involved in cell wall biosynthesis, protein synthesis, or nucleic acid replication. The 2-aminothiazole moiety is a common pharmacophore in various enzyme inhibitors. Further target identification and validation studies are required to confirm the exact mechanism.

G cluster_0 Drug Discovery & Evaluation Workflow A Compound Synthesis (Agent-35 & Derivatives) B In Vitro Antitubercular Screening (MIC Determination) A->B C Cytotoxicity Assessment (e.g., Vero Cells) B->C E Lead Optimization (SAR Studies) B->E D Metabolic Stability Profiling (HLM Assay) C->D D->E E->A Iterative Design F Mechanism of Action Studies (Target Identification) E->F G In Vivo Efficacy Studies (Animal Models) F->G H Preclinical Development G->H

Logical workflow for the development of this compound.

Conclusion and Future Directions

This compound (compound 42l) and its derivatives represent a promising new class of antitubercular agents. The potent in vitro activity against M. tuberculosis, coupled with low cytotoxicity and enhanced metabolic stability, underscores the potential of this scaffold for further development.

Future research should focus on:

  • Mechanism of Action Elucidation: Identifying the specific molecular target(s) of this compound class is crucial for understanding its mode of action and for rational drug design.

  • In Vivo Efficacy: Evaluating the efficacy of lead compounds in animal models of tuberculosis is a critical next step to determine their therapeutic potential.

  • Pharmacokinetic Profiling: Comprehensive pharmacokinetic studies are needed to assess the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds in vivo.

  • Lead Optimization: Further structure-activity relationship (SAR) studies can be conducted to improve potency, selectivity, and pharmacokinetic properties.

The continued investigation of this promising class of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides could lead to the development of a novel, effective, and safe treatment for tuberculosis.

References

Pharmacokinetics of Antitubercular Agent-35: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacokinetic profile of Antitubercular Agent-35 (modeled after Pretomanid), a nitroimidazooxazine class antimicrobial agent. It is indicated for the treatment of multidrug-resistant and extensively drug-resistant pulmonary tuberculosis in combination with other antitubercular drugs.[1] This document details the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid in further research and development.

Introduction

This compound is a prodrug that requires activation within Mycobacterium tuberculosis.[2] Its mechanism of action is twofold: it inhibits the synthesis of mycolic acids, which are essential for the bacterial cell wall, and it releases nitric oxide, which acts as a respiratory poison, particularly in anaerobic conditions.[2][3] This dual action makes it effective against both actively replicating and dormant bacilli.[3] Understanding the pharmacokinetic properties of this agent is crucial for optimizing dosing regimens, minimizing toxicity, and predicting potential drug-drug interactions.

Pharmacokinetic Profile

The pharmacokinetics of this compound have been characterized through various clinical and preclinical studies. The key parameters are summarized below.

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract, with peak plasma concentrations (Tmax) typically reached within 4 to 5 hours.[4] The bioavailability of the drug is significantly influenced by food. Administration with a high-fat, high-calorie meal can increase the maximum concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[4] Steady-state plasma concentrations are generally achieved within 4 to 6 days of multiple dosing.[1]

Distribution

This compound exhibits a moderate volume of distribution and is approximately 86.4% bound to plasma proteins.[4] A pharmacokinetic modeling study estimated the volume of distribution to be around 130 ± 5L.[4]

Metabolism

The metabolism of this compound occurs through multiple reductive and oxidative pathways, with no single dominant pathway identified.[4] In vitro studies have shown that cytochrome P450 3A4 (CYP3A4) contributes to approximately 20% of its metabolism.[4] The activation of this prodrug within the mycobacterium is facilitated by a deazaflavin-dependent nitroreductase (Ddn).[2]

Excretion

Excretion of this compound and its metabolites occurs through both renal and fecal routes. Following a radiolabeled oral dose, approximately 53% of the radioactivity is recovered in the urine and about 38% in the feces.[4] A very small fraction, estimated at less than 1%, is excreted as the unchanged drug in the urine.[4] The elimination half-life is approximately 17 to 18 hours.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters of this compound.

Table 1: Key Pharmacokinetic Parameters of this compound

ParameterValueConditions
Tmax (Time to Peak Plasma Concentration) 4 - 5 hoursFed or unfed state
Plasma Protein Binding ~86.4%-
Volume of Distribution (Vd) 130 ± 5 LPharmacokinetic modeling
97.0 ± 17.2 LFed state
180 ± 51.3 LFasted state
Elimination Half-Life (t½) 16.9 - 18 hoursHealthy subjects
Clearance (CL) 4.8 ± 0.2 L/hPharmacokinetic simulation
3.9 L/h200 mg single dose, fed state
7.6 L/h200 mg single dose, fasted state

Data compiled from multiple sources.[4]

Table 2: Effect of Food on Bioavailability (200 mg Single Dose)

ParameterFasted StateFed State (High-Fat Meal)
AUC (Area Under the Curve) ~28.1 µg•hr/mL~51.6 µg•hr/mL

Data indicates a significant increase in absorption when taken with a high-fat meal.[4]

Experimental Protocols

This section outlines the generalized methodologies for key experiments used to determine the pharmacokinetic profile of antitubercular agents like this compound.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol describes a typical in vivo pharmacokinetic study in rats to determine key parameters such as Cmax, Tmax, AUC, and half-life.

  • Animal Model: Male Wistar rats are commonly used.[5] Animals are acclimatized for at least one week before the experiment with free access to food and water.[6]

  • Drug Administration: The drug is administered orally via gavage. For intravenous administration, the drug is typically injected into the tail vein.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via a sparse sampling protocol from the saphenous vein.[6][7]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[8]

Bioanalytical Method Validation (LC-MS/MS)

This protocol outlines the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the agent in plasma, following regulatory guidelines.[9]

  • Selectivity and Specificity: Blank plasma samples from at least six different sources are analyzed to ensure no interference from endogenous components at the retention time of the analyte and internal standard.[10]

  • Linearity and Range: A calibration curve is prepared by spiking blank plasma with known concentrations of the analyte. The curve should have a correlation coefficient (r²) of ≥ 0.99.[6]

  • Accuracy and Precision: The intra- and inter-day accuracy and precision are determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.[11]

  • Recovery: The extraction recovery of the analyte from the biological matrix is determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples.

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analyte is assessed by comparing the response of the analyte in post-extraction spiked plasma to that in a neat solution.

  • Stability: The stability of the analyte in plasma is evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.[11]

In Vitro Metabolism Study (Human Liver Microsomes)

This protocol describes an in vitro study to identify metabolic pathways and potential for drug-drug interactions using human liver microsomes.[12]

  • Incubation: The test compound is incubated with pooled human liver microsomes at 37°C in the presence of NADPH as a cofactor to initiate Phase I metabolic reactions.[13]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Metabolite Identification: The samples are analyzed by LC-MS/MS to detect and identify potential metabolites by comparing the mass spectra of the parent drug and the metabolites formed.

  • Metabolic Stability: The rate of disappearance of the parent drug over time is used to calculate in vitro metabolic stability parameters such as half-life and intrinsic clearance.[13]

Visualizations

The following diagrams illustrate key pathways and workflows related to the pharmacokinetics of this compound.

cluster_activation Intra-mycobacterial Activation Pathway G6P Glucose-6-Phosphate F420_ox F420 (oxidized) G6P->F420_ox Fgd1 F420_red F420H2 (reduced) F420_ox->F420_red Reduction Agent35_prodrug This compound (Prodrug) F420_red->Agent35_prodrug Ddn Agent35_active Reactive Nitrogen Species & Active Metabolites Agent35_prodrug->Agent35_active Activation Mycolic_Acid Mycolic Acid Synthesis Agent35_active->Mycolic_Acid Inhibition Respiratory_Poison Respiratory Poisoning Agent35_active->Respiratory_Poison Induction Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Leads to disruption of Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Respiratory_Poison->Bacterial_Death

Caption: Intramycobacterial activation of this compound.

cluster_workflow General Workflow for In Vivo Pharmacokinetic Study Animal_Model Animal Model Selection (e.g., Wistar Rats) Drug_Admin Drug Administration (Oral or IV) Animal_Model->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Sample_Processing Plasma Separation & Storage (-80°C) Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for in vivo pharmacokinetic studies.

cluster_metabolism In Vitro Metabolism Workflow Compound Test Compound Incubation Incubation at 37°C Compound->Incubation HLM Human Liver Microsomes + NADPH HLM->Incubation Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis Results Metabolite Identification & Stability Assessment Analysis->Results

Caption: Workflow for in vitro metabolism studies.

Drug-Drug Interactions

Given that CYP3A4 is involved in the metabolism of this compound, there is a potential for drug-drug interactions.[9] Co-administration with strong inducers of CYP3A4, such as rifampin, can significantly decrease the plasma concentrations of this compound, potentially reducing its efficacy. Conversely, co-administration with strong inhibitors of CYP3A4 may increase its plasma concentrations, raising concerns about potential toxicity. There are 255 known drug interactions with Pretomanid, the model for this guide.[14]

Conclusion

This compound exhibits a pharmacokinetic profile that supports its use in combination regimens for treating resistant forms of tuberculosis. Its absorption is enhanced with food, and it has a half-life that allows for once-daily dosing. The metabolism is complex, with a minor contribution from CYP3A4, which necessitates caution when co-administering with potent inducers or inhibitors of this enzyme. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this class of compounds. Further studies are warranted to fully elucidate the clinical implications of its metabolic pathways and to explore its pharmacokinetic profile in special populations.

References

The Emerging Antitubercular Agent-35: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A novel antitubercular agent, designated as Antitubercular agent-35 and also identified as compound 42l, has shown promising early-stage activity against Mycobacterium tuberculosis. This technical guide provides a detailed overview of the available scientific literature on this compound, focusing on its synthesis, in vitro efficacy, and metabolic stability. The information presented herein is intended to support further research and development efforts in the field of tuberculosis therapeutics.

In Vitro Antitubercular Activity

This compound has demonstrated noteworthy potency against the virulent H37Rv strain of Mycobacterium tuberculosis and the related species Mycobacterium marinum. The minimum inhibitory concentration required to inhibit 90% of the bacterial growth (MIC90) has been determined for both organisms, highlighting its potential as a bactericidal or bacteriostatic agent.

StrainMIC90 (µg/mL)
M. tuberculosis H37Rv1.25
M. marinum2
Data sourced from MedchemExpress[1][2]

Metabolic Stability

An important aspect of preclinical drug development is the assessment of a compound's metabolic stability. Preliminary studies have indicated that this compound exhibits a favorable metabolic profile, showing an ability to resist degradation by human liver microsomes.[1][2] This suggests that the compound may have a longer half-life in vivo, a desirable characteristic for a therapeutic agent.

Synthesis and Structure-Activity Relationship

This compound is a tertiary 2-amino analogue belonging to a series of aminoquinazolinones. The synthesis and structure-activity relationship (SAR) studies of this class of compounds have revealed key structural features that contribute to their antimycobacterial activity.

The core structure is a quinazolinone scaffold, and modifications at the 2-amino position and the 6-position have been explored to optimize potency and drug-like properties. Specifically, for the series containing a sulfoxide substituent at the 6-position, both secondary (compound 40) and tertiary (compound 42, which is this compound) 2-amino analogues retained significant potency. In contrast, the corresponding sulfone counterparts (compounds 41 and 43) were found to be inactive.

This critical SAR data suggests that the oxidation state of the sulfur atom at the 6-position plays a crucial role in the antitubercular activity of these aminoquinazolinones.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC90)

The in vitro antimycobacterial activity of this compound against the M. tuberculosis H37Rv strain was determined using a whole-cell phenotypic screening assay. The following provides a generalized protocol based on standard methods for antitubercular drug screening:

  • Bacterial Culture: M. tuberculosis H37Rv is cultured in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol, to mid-log phase.

  • Compound Preparation: this compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A serial dilution of the compound is then prepared in the culture medium.

  • Inoculation: The bacterial culture is diluted to a standardized inoculum size and added to the wells of a microplate containing the serially diluted compound.

  • Incubation: The microplates are incubated at 37°C for a defined period, typically 7 to 14 days.

  • Growth Inhibition Assessment: Bacterial growth is measured using a viability indicator, such as resazurin or by measuring optical density. The MIC90 is defined as the lowest concentration of the compound that inhibits at least 90% of the bacterial growth compared to the untreated control.

Metabolic Stability Assay (Human Liver Microsomes)

The metabolic stability of this compound was assessed using an in vitro assay with human liver microsomes. A typical protocol for such an assay is as follows:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (as a cofactor for cytochrome P450 enzymes), and a buffer solution at physiological pH.

  • Compound Incubation: this compound is added to the reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining concentration of the parent compound (this compound).

  • Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance, which are indicators of its metabolic stability.

Logical Relationship of Structure and Activity

The following diagram illustrates the key structural features and their impact on the antitubercular activity of the aminoquinazolinone series to which this compound belongs.

SAR_Relationship cluster_scaffold Aminoquinazolinone Scaffold cluster_modifications Key Structural Modifications cluster_activity Antitubercular Activity Scaffold Quinazolinone Core Position6 Position 6 Substituent Scaffold->Position6 Influences Activity Position2 Position 2 Amino Group Scaffold->Position2 Influences Activity Active Active Position6->Active Sulfoxide Inactive Inactive Position6->Inactive Sulfone Position2->Active Secondary or Tertiary Amine (e.g., this compound)

Caption: Structure-Activity Relationship of Aminoquinazolinones.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the typical experimental workflow for the initial in vitro evaluation of a novel antitubercular candidate like this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_evaluation Further In Vitro Evaluation cluster_data Data Analysis and Interpretation Synthesis Chemical Synthesis of This compound MIC_Assay MIC90 Determination (M. tuberculosis H37Rv) Synthesis->MIC_Assay Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) MIC_Assay->Metabolic_Stability If Active Cytotoxicity Cytotoxicity Assay (e.g., against mammalian cell lines) MIC_Assay->Cytotoxicity If Active Data_Analysis Data Analysis and Lead Candidate Selection Metabolic_Stability->Data_Analysis Cytotoxicity->Data_Analysis

Caption: In Vitro Evaluation Workflow for Antitubercular Agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Antitubercular Agent-35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery and development of new and effective therapeutic agents.[1][2] Antitubercular agent-35 (also known as compound 42l) has been identified as a promising candidate, demonstrating inhibitory activity against Mycobacterium tuberculosis (Mtb).[3] This document provides detailed protocols for essential in vitro assays to further characterize the antitubercular activity of this agent. The described methods, including the Microplate Alamar Blue Assay (MABA) and the Luciferase Reporter Phage (LRP) Assay, are foundational for determining the potency and mechanism of action of novel antitubercular compounds.[4][5]

Compound Profile: this compound

A summary of the known in vitro activity of this compound is presented below. This data serves as a benchmark for further experimental validation.

Parameter Value Mycobacterial Strain Reference
MIC901.25 µg/mLM. tuberculosis H37Rv[3]
MIC902 µg/mLM. marinum[3]
Metabolic StabilityStable against human liver microsomesNot Applicable[3]

Key In Vitro Assay Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

The Microplate Alamar Blue Assay is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of a compound against replicating mycobacteria.[4][6] The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.[7][8]

Experimental Workflow for MABA

MABA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout A Prepare serial dilutions of this compound in a 96-well plate C Add inoculum to wells containing the compound A->C B Prepare M. tuberculosis H37Rv inoculum B->C D Incubate plates at 37°C for 7 days C->D E Add Alamar Blue reagent to all wells D->E F Incubate for 24 hours E->F G Visually inspect for color change (blue to pink) F->G H Measure fluorescence or absorbance (optional) G->H

Caption: Workflow for MIC determination using the MABA assay.

Detailed Protocol:

  • Preparation of Compound Dilutions:

    • In a 96-well microplate, add 100 µL of sterile Middlebrook 7H9 broth to all wells.

    • Add 100 µL of a stock solution of this compound (e.g., at 2x the highest desired concentration) to the first well of a row and mix.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first well to the subsequent wells.

    • Include positive control wells (bacteria with no drug) and negative control wells (media only).

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:20 in 7H9 broth.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions and control wells.

    • Seal the plate with a breathable sealant and incubate at 37°C for 7 days.

  • Addition of Alamar Blue and Readout:

    • After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.[6]

    • Re-incubate the plate at 37°C for 24 hours.

    • The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.[6]

    • For quantitative results, fluorescence can be read with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[9][10]

Luciferase Reporter Phage (LRP) Assay for Rapid Viability Assessment

The LRP assay is a rapid and sensitive method for determining the viability of mycobacteria and assessing the bactericidal activity of compounds.[5] This assay utilizes mycobacteriophages genetically engineered to express a luciferase gene. Upon infecting viable M. tuberculosis, the phage DNA is injected, leading to the expression of luciferase. The addition of luciferin substrate results in light emission, which is proportional to the number of viable bacteria.[11][12][13]

LRP Assay Principle

LRP_Principle cluster_infection Infection cluster_expression Gene Expression cluster_detection Detection A Viable M. tuberculosis C Phage DNA injection and Luciferase gene expression A->C B Luciferase Reporter Phage B->C D Addition of Luciferin C->D E Light Emission (Luminescence) D->E

Caption: Principle of the Luciferase Reporter Phage (LRP) assay.

Detailed Protocol:

  • Bacterial Culture and Compound Exposure:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Aliquot the culture into microcentrifuge tubes or a 96-well plate.

    • Add various concentrations of this compound to the bacterial aliquots. Include a no-drug control.

    • Incubate at 37°C for a defined period (e.g., 24, 48, or 72 hours) to assess bactericidal activity over time.

  • Phage Infection:

    • Following incubation with the compound, add the luciferase reporter phage (e.g., phAE142) to each well at a suitable multiplicity of infection (MOI).

    • Incubate the plate at 37°C for 4-6 hours to allow for phage infection and luciferase expression.

  • Luminescence Reading:

    • Add the D-luciferin substrate to each well according to the manufacturer's instructions.

    • Immediately measure the luminescence in a luminometer. The light output is typically measured in Relative Light Units (RLUs).

  • Data Analysis:

    • Calculate the percentage of inhibition of luminescence for each concentration of this compound compared to the untreated control.

    • A significant reduction in RLUs indicates a loss of bacterial viability and suggests bactericidal activity of the compound.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be meticulously recorded and analyzed. Below are example tables for presenting the results for this compound.

Table 1: MIC Determination by MABA

Compound Concentration (µg/mL) Well Color (after 24h Alamar Blue) Result
This compound4.0BlueNo Growth
2.0BlueNo Growth
1.0BlueNo Growth
0.5PinkGrowth
0.25PinkGrowth
Positive Control (No Drug)-PinkGrowth
Negative Control (Media)-BlueNo Growth
Conclusion MIC 1.0 µg/mL

Table 2: LRP Assay for Bactericidal Activity

Compound Concentration (µg/mL) Mean RLU % Inhibition
This compound101,50098.5%
58,00092.0%
2.545,00055.0%
1.2580,00020.0%
Positive Control (No Drug)-100,0000%
Background (No Bacteria)-100-

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound. The MABA assay is a reliable method for determining the MIC, while the LRP assay offers a rapid assessment of bactericidal activity. Consistent and reproducible data from these assays are crucial for advancing promising compounds through the drug discovery pipeline.[1][14] It is recommended to perform these experiments in at least triplicate to ensure the statistical significance of the results. Further characterization may involve assays to determine activity against non-replicating or intracellular bacteria to better mimic the conditions of a host infection.[2][4]

References

How to use "Antitubercular agent-35" in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Antitubercular Agent-35

For Research Use Only. Not for use in diagnostic procedures.

Background

This compound (ATA-35) is a novel synthetic compound under investigation for its potent activity against Mycobacterium tuberculosis. Structurally distinct from existing antitubercular drugs, ATA-35 offers a promising avenue for combating drug-resistant tuberculosis strains.

Mechanism of Action: ATA-35 is a direct inhibitor of the mycobacterial enzyme InhA (Enoyl-Acyl Carrier Protein Reductase).[1][2] InhA is a critical component of the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids.[1][3] Mycolic acids are unique, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall. By binding to InhA, ATA-35 blocks the synthesis of mycolic acids, leading to a compromised cell envelope and subsequent bacterial cell death.[1][3] This mechanism is similar to that of the active form of isoniazid, a frontline TB drug; however, ATA-35 does not require activation by the catalase-peroxidase enzyme KatG, suggesting it may be effective against isoniazid-resistant strains that harbor katG mutations.[1][4]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₂₀H₁₈N₄O₃
Molecular Weight 362.38 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO (>20 mg/mL), sparingly soluble in Ethanol, insoluble in Water
Storage Store at -20°C, protect from light and moisture

Preparation of ATA-35 Stock Solution

Caution: Handle ATA-35 in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol:

  • To prepare a 10 mM stock solution, add 2.76 mL of dimethyl sulfoxide (DMSO) to 1 mg of ATA-35 powder.

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C. When stored properly, the solution is stable for up to 6 months.

Application Note 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of ATA-35 against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA).[5][6][7][8] This colorimetric assay provides a quantitative measure of bacterial viability.[7]

4.1 Experimental Protocol: MABA Assay

  • In a sterile 96-well, round-bottom microplate, add 100 µL of Middlebrook 7H9 broth (supplemented with 10% ADC and 0.05% Tween 80) to all wells.

  • Add 2 µL of the 10 mM ATA-35 stock solution to the first well of a row and mix.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the subsequent well, continuing across the plate to achieve a range of concentrations. Remove 100 µL from the final well.

  • Prepare an inoculum of M. tuberculosis H37Rv (or other strains of interest) from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. Include a drug-free well as a growth control and a well with broth only as a sterility control.

  • Seal the plate with a breathable sealant or parafilm and incubate at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.[8]

  • Re-incubate the plate at 37°C for 16-24 hours.

  • Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of ATA-35 that prevents the color change from blue to pink.[8]

4.2 Representative Data

CompoundM. tuberculosis H37Rv (MIC µg/mL)M. tuberculosis (Isoniazid-Resistant Strain) (MIC µg/mL)
ATA-35 0.250.25
Isoniazid 0.06> 4.0

4.3 Workflow Diagram

MABA_Workflow cluster_prep Plate Preparation cluster_inoc Inoculation & Incubation cluster_read Assay Readout p1 Add 100µL 7H9 Broth to all wells p2 Add ATA-35 & Perform Serial Dilutions p1->p2 p3 Add 100µL Mtb Inoculum p2->p3 p4 Seal Plate & Incubate (7 days, 37°C) p3->p4 p5 Add Alamar Blue & Tween 80 p4->p5 p6 Incubate (24h, 37°C) p5->p6 p7 Read MIC (Blue = Inhibited, Pink = Growth) p6->p7

Figure 1. Workflow for the Microplate Alamar Blue Assay (MABA).

Application Note 2: Target Engagement - InhA Inhibition

This application note provides a framework for confirming the inhibitory activity of ATA-35 against its intended target, the InhA enzyme.

5.1 Experimental Protocol: InhA Enzymatic Assay

  • The assay measures the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

  • Set up the reaction in a 96-well UV-transparent plate. The reaction mixture (total volume 200 µL) should contain Tris buffer (pH 8.0), NADH, and purified recombinant InhA enzyme.

  • Add varying concentrations of ATA-35 (dissolved in DMSO) to the wells. Include a DMSO-only control.

  • Initiate the reaction by adding the substrate, 2-trans-dodecenoyl-CoA.

  • Immediately measure the absorbance at 340 nm every 30 seconds for 15-20 minutes using a plate reader.

  • Calculate the initial velocity of the reaction for each ATA-35 concentration.

  • Plot the percentage of inhibition against the logarithm of the ATA-35 concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

5.2 Representative Data

CompoundInhA IC₅₀ (nM)
ATA-35 55
Isoniazid-NAD adduct 20

5.3 Signaling Pathway Diagram

FAS_II_Pathway cluster_fas Mycobacterial FAS-II System KasA KasA/KasB MabA MabA KasA->MabA HadA HadA/B/C MabA->HadA InhA InhA HadA->InhA InhA->KasA C16-C26 Acyl-ACP Mycolic_Acids Mycolic Acid Synthesis InhA->Mycolic_Acids ACC Acetyl-CoA ACC->KasA Elongation Cycles ATA35 ATA-35 ATA35->InhA Inhibition

Figure 2. Inhibition of the Mycolic Acid Biosynthesis Pathway by ATA-35.

Application Note 3: Selectivity and Cytotoxicity Profiling

It is crucial to assess the cytotoxicity of a new compound against mammalian cells to determine its therapeutic potential. This protocol uses a standard MTT assay to measure the metabolic activity of cells as an indicator of viability.[9]

6.1 Experimental Protocol: Mammalian Cell Cytotoxicity Assay

  • Seed a mammalian cell line (e.g., Vero or HepG2) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of ATA-35 in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ATA-35. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.[10]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the drug concentration.

6.2 Representative Data and Selectivity Index

The Selectivity Index (SI) is a critical parameter that compares the cytotoxicity of a compound to its biological activity. A higher SI value is desirable, indicating higher selectivity for the microbial target over host cells.

SI = CC₅₀ / MIC

CompoundCC₅₀ on Vero Cells (µg/mL)MIC on M. tb H37Rv (µg/mL)Selectivity Index (SI)
ATA-35 > 1000.25> 400
Isoniazid > 2000.06> 3333

6.3 Logical Relationship Diagram

Selectivity_Index cluster_inputs Experimental Inputs cluster_output Therapeutic Potential cluster_interpretation Interpretation CC50 CC₅₀ (Cytotoxicity on Mammalian Cells) SI Selectivity Index (SI) SI = CC₅₀ / MIC CC50->SI MIC MIC (Activity against M. tuberculosis) MIC->SI High_SI High SI Value → Favorable Profile (High Selectivity for Target) SI->High_SI Low_SI Low SI Value → Unfavorable Profile (Potential Host Toxicity) SI->Low_SI

Figure 3. Logical relationship for determining the Selectivity Index (SI).

Safety and Handling

ATA-35 is a novel chemical compound with a toxicological profile that has not been fully characterized. Standard laboratory safety precautions should be observed. Handle the compound in a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information. Dispose of waste according to institutional and local regulations.

References

Application Notes and Protocols: Pretomanid (formerly PA-824) Combination Therapy for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Pretomanid, a nitroimidazooxazine antimycobacterial agent, and its use in combination with other tuberculosis (TB) drugs. This document includes summaries of its mechanism of action, quantitative data on drug interactions, and detailed protocols for key experimental assays to evaluate combination therapies against Mycobacterium tuberculosis (Mtb).

Introduction to Pretomanid

Pretomanid is a critical component of newly developed, shorter-course treatment regimens for drug-resistant tuberculosis.[1][2] It is a prodrug that exhibits a dual mechanism of action, targeting both actively replicating and non-replicating, persistent Mtb.[3] This unique characteristic makes it a valuable agent in combination therapies aimed at reducing treatment duration and overcoming drug resistance.

Mechanism of Action

Pretomanid's activity is dependent on its activation within the mycobacterial cell. This process involves two distinct pathways based on the oxygen availability in the microenvironment.

  • Aerobic Conditions (Replicating Mtb): Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of cell wall integrity leads to bactericidal activity against actively dividing bacteria.[4]

  • Anaerobic Conditions (Non-Replicating Mtb): In the low-oxygen environments characteristic of tuberculous granulomas, Pretomanid is activated by a deazaflavin-dependent nitroreductase (Ddn). This activation leads to the generation of reactive nitrogen species, including nitric oxide (NO), which act as respiratory poisons, leading to the death of dormant, non-replicating mycobacteria.[3][4]

Signaling Pathway of Pretomanid Activation and Action

The following diagram illustrates the key steps in the activation of Pretomanid and its subsequent antimycobacterial effects under both aerobic and anaerobic conditions.

Pretomanid_Pathway cluster_aerobic Aerobic Conditions (Replicating Mtb) cluster_anaerobic Anaerobic Conditions (Non-Replicating Mtb) Pretomanid_aerobic Pretomanid Mycolic_Acid_Synth Mycolic Acid Synthesis Pretomanid_aerobic->Mycolic_Acid_Synth Inhibits Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synth->Cell_Wall_Disruption Leads to Bacterial_Death_aerobic Bactericidal Effect Cell_Wall_Disruption->Bacterial_Death_aerobic Pretomanid_anaerobic Pretomanid (Prodrug) Ddn Deazaflavin-dependent Nitroreductase (Ddn) Pretomanid_anaerobic->Ddn Activated by Activated_Pretomanid Reactive Nitrogen Species (e.g., NO) Ddn->Activated_Pretomanid Generates Respiratory_Poisoning Respiratory Poisoning Activated_Pretomanid->Respiratory_Poisoning Bacterial_Death_anaerobic Bactericidal Effect Respiratory_Poisoning->Bacterial_Death_anaerobic

Caption: Pretomanid's dual mechanism of action pathway.

Combination Therapy with Pretomanid

Pretomanid is most effective as part of a combination regimen. The most notable of these are the BPaL (Bedaquiline, Pretomanid, and Linezolid) and BPaLM (BPaL with Moxifloxacin) regimens, which have shown high efficacy in treating multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB.[2] The synergistic and additive interactions between these drugs are crucial for their clinical success.

Quantitative Data on Drug Interactions

The following tables summarize the in vitro interactions between Pretomanid and other key antitubercular drugs. The Fractional Inhibitory Concentration Index (FICI) is a common measure of drug interaction, where a FICI ≤ 0.5 indicates synergy, >0.5 to 4.0 indicates an additive or indifferent interaction, and >4.0 indicates antagonism.[5]

Table 1: In Vitro Synergy of Pretomanid with Bedaquiline and Linezolid

Drug CombinationMtb Strain(s)Assay TypeFICI / InteractionReference(s)
Pretomanid + BedaquilineClinical IsolatesCheckerboardAdditive to Antagonistic[6]
Pretomanid + LinezolidH37RvNot SpecifiedAdditive[6]

Table 2: In Vitro Synergy of Pretomanid with Fluoroquinolones and Other TB Drugs

Drug CombinationMtb Strain(s)Assay TypeFICI / InteractionReference(s)
Pretomanid + MoxifloxacinH37Rv, 18bMicrodilution PlateAdditive[7][8]
Pretomanid + Clofazimine + LevofloxacinMDR & Susceptible IsolatesCheckerboard1.2 - 2.3 (Additive)[9]
Pretomanid + Clofazimine + MoxifloxacinMDR & Susceptible IsolatesCheckerboard1.2 - 2.3 (Additive)[9]

Experimental Protocols

The following are detailed protocols for assays commonly used to evaluate the efficacy of antitubercular drug combinations.

Checkerboard Assay for Synergy Testing

This assay is used to determine the Fractional Inhibitory Concentration Index (FICI) of two or more drugs.[10][11]

Checkerboard_Workflow start Start prep_drugs Prepare Serial Dilutions of Drug A and Drug B start->prep_drugs dispense_drugs Dispense Drug A (horizontally) and Drug B (vertically) into 96-well plate prep_drugs->dispense_drugs add_mtb Inoculate with M. tuberculosis (e.g., H37Rv) dispense_drugs->add_mtb incubate Incubate at 37°C for 7 days add_mtb->incubate add_resazurin Add Resazurin Dye incubate->add_resazurin reincubate Re-incubate for 24-48 hours add_resazurin->reincubate read_results Read Results (Color Change: Blue = No Growth, Pink = Growth) reincubate->read_results calc_fici Calculate FICI read_results->calc_fici end End calc_fici->end

Caption: Workflow for the checkerboard synergy assay.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • Pretomanid and other test drugs

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

Protocol:

  • Drug Preparation: Prepare stock solutions of each drug in an appropriate solvent (e.g., DMSO). Create serial two-fold dilutions of each drug in 7H9 broth.

  • Plate Setup: In a 96-well plate, add 50 µL of 7H9 broth to all wells. Add 50 µL of the serially diluted Drug A to the wells in each row (concentrations decreasing from left to right). Add 50 µL of the serially diluted Drug B to the wells in each column (concentrations decreasing from top to bottom). This creates a matrix of drug combinations. Include wells with each drug alone and drug-free wells as controls.

  • Inoculum Preparation: Grow Mtb to mid-log phase (OD600 ≈ 0.6-0.8). Adjust the culture to a turbidity equivalent to a 1.0 McFarland standard, then dilute 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted Mtb inoculum to each well.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of resazurin solution to each well.

  • Readout: Re-incubate the plates for 24-48 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that prevents this color change (i.e., the well remains blue).

  • FICI Calculation: The FICI is calculated as: FICI = FIC of Drug A + FIC of Drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone).[5]

Time-Kill Curve Assay

This assay assesses the bactericidal or bacteriostatic activity of drug combinations over time.[10]

Materials:

  • Mycobacterium tuberculosis strain

  • Middlebrook 7H9 broth with supplements

  • Test drugs at desired concentrations (e.g., 1x, 4x MIC)

  • Sterile culture tubes or flasks

  • Middlebrook 7H10 or 7H11 agar plates

Protocol:

  • Inoculum Preparation: Prepare an Mtb culture as described for the checkerboard assay. Dilute the culture in 7H9 broth to a starting concentration of approximately 10^5 - 10^6 CFU/mL.

  • Assay Setup: Prepare culture tubes with 7H9 broth containing the single drugs and their combinations at the desired concentrations. Include a drug-free growth control.

  • Inoculation and Incubation: Inoculate each tube with the prepared Mtb suspension and incubate at 37°C.

  • Sampling: At various time points (e.g., 0, 2, 4, 7, and 14 days), collect aliquots from each culture tube.

  • CFU Determination: Prepare serial dilutions of each aliquot and plate them on 7H10 or 7H11 agar. Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time to generate the time-kill curves. A ≥ 3-log10 decrease in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Intracellular Macrophage Infection Model

This ex vivo model evaluates the activity of drug combinations against Mtb residing within macrophages, which is more representative of the in vivo environment.

Macrophage_Workflow start Start seed_macrophages Seed Macrophages (e.g., THP-1) in 96-well plate start->seed_macrophages differentiate Differentiate with PMA seed_macrophages->differentiate infect_mtb Infect with M. tuberculosis differentiate->infect_mtb wash Wash to remove extracellular bacteria infect_mtb->wash add_drugs Add Drug Combinations wash->add_drugs incubate Incubate for 3-5 days add_drugs->incubate lyse Lyse Macrophages incubate->lyse determine_viability Determine Mtb Viability (CFU plating or reporter assay) lyse->determine_viability end End determine_viability->end

Caption: Workflow for the intracellular macrophage infection assay.

Materials:

  • Human or murine macrophage cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Mycobacterium tuberculosis strain (can be a reporter strain expressing luciferase or GFP for easier quantification)

  • Test drugs and combinations

  • Sterile water or Triton X-100 for cell lysis

  • Agar plates for CFU enumeration or a luminometer/fluorometer for reporter assays

Protocol:

  • Macrophage Seeding and Differentiation: Seed THP-1 monocytes in a 96-well plate. Add PMA to the medium to induce differentiation into macrophage-like cells and incubate for 24-48 hours.

  • Infection: Prepare an Mtb inoculum and infect the differentiated macrophages at a desired multiplicity of infection (MOI), typically between 1 and 10. Incubate for 4-24 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells multiple times with fresh medium to remove any bacteria that have not been internalized.

  • Drug Treatment: Add fresh medium containing the drug combinations at various concentrations to the infected cells.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator.

  • Assessment of Mtb Viability:

    • CFU Plating: Lyse the macrophages with sterile water or a mild detergent (e.g., 0.1% Triton X-100). Collect the lysate, perform serial dilutions, and plate on agar for CFU counting.

    • Reporter Assay: If using a reporter strain, lyse the cells and measure the luciferase activity or GFP fluorescence according to the specific reporter system's protocol.

  • Data Analysis: Compare the viability of Mtb in the drug-treated wells to the untreated control wells to determine the intracellular activity of the drug combinations.

Conclusion

Pretomanid, in combination with other potent antitubercular agents, represents a significant advancement in the treatment of drug-resistant tuberculosis. The protocols and data presented in these application notes are intended to guide researchers in the preclinical evaluation of novel Pretomanid-based combination therapies. Careful in vitro and ex vivo characterization of drug interactions is a critical step in the development of more effective and shorter treatment regimens for this global health threat.

References

Application Notes and Protocols for Preclinical Evaluation of Novel Antitubercular Agents in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "Antitubercular agent-35" Dosage for Animal Model Studies

Disclaimer: A thorough search of publicly available scientific literature and databases did not yield specific information for a compound designated "this compound." Therefore, this document provides a generalized framework and a set of model protocols for the preclinical evaluation of a hypothetical novel antitubercular agent, hereafter referred to as "ATA-35." Researchers should adapt these protocols based on the specific physicochemical properties, in vitro potency, and mechanism of action of their investigational agent.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of new therapeutic agents. Preclinical evaluation in relevant animal models is a critical step in the development pipeline for novel antitubercular drugs. These studies provide essential data on the in vivo efficacy, pharmacokinetics, and safety of a drug candidate before it can advance to human clinical trials.

This document outlines the key considerations and detailed protocols for assessing the in vivo efficacy of a novel antitubercular agent (ATA-35) in a murine model of tuberculosis.

Mechanism of Action of Antitubercular Agents

The mechanisms of action for antitubercular drugs are varied, targeting different essential pathways in M. tuberculosis. Standard first-line agents inhibit processes like mycolic acid synthesis (Isoniazid), DNA-dependent RNA polymerase (Rifampin), and arabinogalactan synthesis (Ethambutol).[1][2][3] Novel agents often target new pathways to overcome existing resistance mechanisms. For instance, some new drug candidates target enzymes essential for the bacterium's protective cell wall, such as polyketide synthase 13 (Pks13).[4]

Signaling Pathway Diagram: Generalized Mycolic Acid Synthesis Inhibition

The following diagram illustrates a common mechanism of action for antitubercular drugs, the inhibition of mycolic acid synthesis, which is crucial for the bacterial cell wall integrity.

Mycolic_Acid_Synthesis_Inhibition cluster_Mtb Mycobacterium tuberculosis Cell cluster_Drug Drug Action Precursors Precursors FAS-I Fatty Acid Synthase I Precursors->FAS-I FAS-II Fatty Acid Synthase II (e.g., InhA) FAS-I->FAS-II Mycolic_Acids Mycolic Acids FAS-II->Mycolic_Acids Cell_Wall Cell Wall Assembly Mycolic_Acids->Cell_Wall Lysis Bacterial Cell Lysis Cell_Wall->Lysis ATA-35 Activated ATA-35 ATA-35->FAS-II Inhibition

Caption: Hypothetical mechanism of ATA-35 inhibiting the FAS-II pathway.

Animal Models in Tuberculosis Research

Mice are the most commonly used animals for initial in vivo efficacy testing of antitubercular agents due to their cost-effectiveness and the availability of immunological reagents.[5] Common mouse strains include BALB/c and C57BL/6.[6] Infection is typically established via a low-dose aerosol route to mimic natural human infection, leading to a chronic infection.[6]

Experimental Protocols

Murine Model of Chronic Tuberculosis Infection

This protocol describes the establishment of a chronic M. tuberculosis infection in mice and subsequent treatment with the investigational agent ATA-35.

Workflow Diagram

TB_Animal_Study_Workflow Infection Phase 2: Low-Dose Aerosol Infection (M. tuberculosis H37Rv) Incubation Phase 3: Chronic Infection Establishment (4 weeks) Infection->Incubation Treatment Phase 4: Drug Administration (4 weeks) Incubation->Treatment Endpoint Phase 5: Endpoint Analysis (CFU enumeration, Histopathology) Treatment->Endpoint

Caption: Workflow for a typical in vivo antitubercular drug efficacy study.

Methodology:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Acclimatization: Animals are acclimatized for 7 days under BSL-3 conditions.

  • Infection:

    • M. tuberculosis strain H37Rv is grown to mid-log phase in Middlebrook 7H9 broth.

    • Mice are infected via the aerosol route using a whole-body inhalation exposure system (e.g., Glas-Col). The system is calibrated to deliver approximately 50-100 bacilli to the lungs of each mouse.[6]

    • The bacterial load in the lungs of a subset of mice (n=3) is confirmed 24 hours post-infection by plating lung homogenates on Middlebrook 7H11 agar.

  • Establishment of Chronic Infection: The infection is allowed to establish for 4 weeks.

  • Treatment Groups: Mice are randomly assigned to treatment groups (n=8-10 per group). A typical study design is outlined in the table below.

  • Drug Administration:

    • Treatments are administered once daily, 5 days per week, for 4 weeks.

    • The route of administration for ATA-35 should be determined by its pharmacokinetic properties (e.g., oral gavage, intraperitoneal injection).

    • Vehicle control should be the same formulation used to dissolve/suspend ATA-35.

  • Monitoring: Body weight is monitored weekly as an indicator of drug toxicity and overall health.[7]

  • Endpoint Analysis:

    • 24 hours after the final dose, mice are euthanized.

    • Lungs and spleens are aseptically removed.

    • The organs are homogenized in sterile saline with 0.05% Tween-80.

    • Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.

    • Colony Forming Units (CFU) are counted after 3-4 weeks of incubation at 37°C.

    • A portion of the lung tissue may be fixed in formalin for histopathological analysis.

Data Presentation and Analysis

Efficacy is determined by the reduction in bacterial load (log10 CFU) in the lungs and spleen compared to the untreated vehicle control group. Data are typically presented as mean log10 CFU ± standard deviation. Statistical significance is determined using appropriate tests, such as one-way ANOVA with Dunnett's multiple comparisons test.

Table 1: Example Treatment Groups and Dosing for In Vivo Efficacy Study

GroupTreatmentDose (mg/kg)RouteFrequency
1Vehicle Control-Oral GavageOnce Daily
2ATA-3510Oral GavageOnce Daily
3ATA-3525Oral GavageOnce Daily
4ATA-3550Oral GavageOnce Daily
5Isoniazid (INH)25Oral GavageOnce Daily
6Rifampin (RIF)10Oral GavageOnce Daily

Note: Dosages for ATA-35 are hypothetical and should be determined based on in vitro MIC values and preliminary pharmacokinetic and tolerability studies. Dosages for INH and RIF are based on established values from literature for murine models.[7][8]

Table 2: Hypothetical Efficacy Data of ATA-35 in Murine TB Model

Treatment GroupDose (mg/kg)Mean Lung CFU (log10 ± SD)Mean Spleen CFU (log10 ± SD)
Vehicle Control-6.5 ± 0.34.8 ± 0.4
ATA-35105.8 ± 0.44.2 ± 0.5
ATA-35254.9 ± 0.53.5 ± 0.6
ATA-35504.1 ± 0.42.9 ± 0.5
Isoniazid (INH)254.3 ± 0.33.1 ± 0.4
Rifampin (RIF)104.5 ± 0.43.3 ± 0.5

Conclusion

The protocols and frameworks provided offer a robust starting point for the in vivo evaluation of novel antitubercular agents. Successful demonstration of efficacy and safety in these preclinical models is a prerequisite for advancing a compound like "ATA-35" into further development and eventual clinical trials. It is critical to tailor the experimental design to the specific characteristics of the investigational drug.

References

Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Antitubercular Agent-35 against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antitubercular agent-35 has been identified as a promising compound with activity against Mycobacterium tuberculosis (M. tuberculosis). This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this agent, a critical parameter for assessing its potency and for further drug development. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Data Presentation

The following table summarizes the reported MIC values for this compound against different mycobacterial strains.

CompoundOrganismMIC (μg/mL)Reference
This compoundM. tuberculosis H37Rv1.25
This compoundM. marinum2

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is based on the widely used broth microdilution method, which is suitable for determining the MIC of novel antitubercular compounds.

1. Materials and Reagents:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol

  • This compound (stock solution of known concentration, dissolved in an appropriate solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Sterile saline solution with 0.05% Tween 80

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

  • Positive control drug (e.g., Isoniazid or Rifampicin)

  • Negative control (no drug)

  • Sterility control (medium only)

  • Incubator at 37°C

  • Microplate reader (optional, for quantitative analysis)

2. Preparation of M. tuberculosis Inoculum:

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-logarithmic growth phase.

  • Adjust the turbidity of the bacterial suspension to match a 1.0 McFarland standard using sterile saline with Tween 80. This corresponds to approximately 1 x 10⁷ CFU/mL.

  • Further dilute the adjusted inoculum 1:20 in Middlebrook 7H9 broth to obtain a final concentration of approximately 5 x 10⁵ CFU/mL for inoculation.

3. Assay Procedure:

  • Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected to bracket the expected MIC.

  • Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the drug dilutions and the no-drug control wells.

  • The final volume in each well will be 200 µL.

  • Include a positive control (a standard antitubercular drug) and a negative control (inoculum without any drug). Also include a sterility control (medium only).

  • Seal the plates with a sterile, breathable membrane or place them in a secondary container to prevent evaporation and contamination.

  • Incubate the plates at 37°C for 7-14 days.

4. Determination of MIC:

  • After the incubation period, add 30 µL of the resazurin solution to each well.

  • Re-incubate the plates for an additional 24-48 hours.

  • Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

  • The MIC is determined as the lowest concentration of the drug that prevents a color change from blue to pink.

Visualizations

Below are diagrams illustrating the experimental workflow for MIC determination.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start culture Culture M. tuberculosis H37Rv start->culture adjust Adjust Inoculum to 1.0 McFarland culture->adjust dilute_inoculum Dilute Inoculum to 5x10^5 CFU/mL adjust->dilute_inoculum add_inoculum Inoculate Wells dilute_inoculum->add_inoculum prepare_drug Prepare Serial Dilutions of this compound prepare_drug->add_inoculum add_controls Add Positive and Negative Controls add_inoculum->add_controls incubate Incubate at 37°C for 7-14 days add_controls->incubate add_resazurin Add Resazurin Indicator incubate->add_resazurin reincubate Re-incubate for 24-48 hours add_resazurin->reincubate read_mic Read MIC (Lowest concentration with no color change) reincubate->read_mic end End read_mic->end Logical_Relationship compound This compound mic Minimum Inhibitory Concentration (MIC) compound->mic is tested against mtb Mycobacterium tuberculosis mtb->mic inhibition Inhibition of Bacterial Growth mic->inhibition determines potency Assessment of Potency inhibition->potency leads to development Further Drug Development potency->development

Application Notes and Protocols for Cell-Based Toxicity Profiling of Antitubercular agent-35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitubercular agent-35 is a novel compound with demonstrated inhibitory activity against Mycobacterium tuberculosis H37Rv and Mycobacterium marinum.[1] As with any promising therapeutic candidate, a thorough evaluation of its safety profile is paramount before advancing to later stages of drug development. This document provides a comprehensive set of protocols for cell-based assays designed to assess the potential toxicity of this compound. The following assays are intended to provide a broad overview of the compound's effects on cell viability, membrane integrity, mitochondrial function, induction of apoptosis, and oxidative stress. Drug-induced liver injury (DILI) is a major cause for the withdrawal of approved drugs, making early assessment of hepatotoxicity crucial.[2][3][4]

Recommended Cell Lines

For the initial toxicity screening of this compound, the following cell lines are recommended:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line in toxicology studies due to its human origin and the presence of some drug-metabolizing enzymes.[5]

  • HEK293 (Human Embryonic Kidney): To assess potential nephrotoxicity.

  • A549 (Human Lung Carcinoma): As a model for potential toxicity in the lung, a primary site of tuberculosis infection.

I. Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[8][9] The concentration of the formazan is directly proportional to the number of viable cells.[10]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Seed HepG2, HEK293, or A549 cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for 4 hours at 37°C.[6]

  • Formazan Solubilization and Measurement:

    • After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

    • Allow the plate to stand overnight in the incubator.[6]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

Data Presentation: Hypothetical IC₅₀ Values for this compound
Cell LineIncubation Time (hours)IC₅₀ (µM)
HepG224> 100
4875.3
7252.1
HEK29324> 100
4892.8
7268.4
A54924> 100
4885.6
7261.9

II. Cell Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the stable cytosolic enzyme LDH from cells with damaged plasma membranes.[11][12][13] The amount of LDH released into the culture medium is proportional to the number of lysed cells.

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment:

    • Follow the same cell seeding and treatment protocol as described for the MTT assay (Section I, steps 1 and 2).

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.[13]

    • To determine the percentage of cytotoxicity, a maximum LDH release control must be prepared by lysing a set of untreated cells with a lysis buffer (e.g., Triton X-100).

Data Presentation: Hypothetical LDH Release from HepG2 cells
Concentration of this compound (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0.11.22.53.1
12.34.86.5
105.110.215.8
5015.628.945.3
10030.255.778.9

III. Assessment of Apoptosis: Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a critical mechanism to consider. The Annexin V/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[14]

Experimental Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS.[14]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.

    • Four populations can be distinguished:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Data Presentation: Hypothetical Apoptosis Induction in HepG2 cells (48h)
Concentration of this compound (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)95.12.52.4
1088.37.14.6
5065.720.513.8
10030.245.324.5

IV. Mitochondrial Toxicity Assessment

Mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[16][17][18] Assays to evaluate mitochondrial toxicity can measure changes in mitochondrial membrane potential or oxygen consumption.

Experimental Protocol: Mitochondrial Membrane Potential (MMP) Assay

Changes in MMP are an early indicator of apoptosis. The JC-1 dye is a common probe used for this purpose. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.

  • Cell Seeding and Treatment:

    • Seed and treat cells as described for the Annexin V assay.

  • Staining:

    • After treatment, incubate the cells with JC-1 dye according to the manufacturer's protocol.

  • Analysis:

    • The shift in fluorescence from red to green can be quantified using a fluorescence microplate reader or flow cytometry. An increase in the green/red fluorescence intensity ratio indicates mitochondrial depolarization.

V. Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Assay

Many toxic compounds induce the formation of reactive oxygen species (ROS), leading to cellular damage. The production of ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[19][20][21]

Experimental Protocol: Intracellular ROS Measurement
  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Treat the cells with this compound for a shorter duration (e.g., 1-6 hours).

  • Staining:

    • After treatment, wash the cells with PBS and then incubate them with DCFH-DA solution in the dark at 37°C for 30-60 minutes.[19]

  • Measurement:

    • After incubation, wash the cells again to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[19]

Visualizations

G Hypothetical Signaling Pathway of this compound Toxicity cluster_0 Hypothetical Signaling Pathway of this compound Toxicity This compound This compound Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction Increased ROS Production Increased ROS Production Mitochondrial Dysfunction->Increased ROS Production Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Oxidative Stress Oxidative Stress Increased ROS Production->Oxidative Stress Oxidative Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Cell Death Cell Death Apoptosis->Cell Death

Caption: Hypothetical signaling pathway of this compound induced toxicity.

G Experimental Workflow for Toxicity Assessment cluster_1 Experimental Workflow for Toxicity Assessment Cell Seeding (HepG2, HEK293, A549) Cell Seeding (HepG2, HEK293, A549) Treatment with this compound Treatment with this compound Cell Seeding (HepG2, HEK293, A549)->Treatment with this compound Cytotoxicity Assays Cytotoxicity Assays Treatment with this compound->Cytotoxicity Assays Mechanistic Assays Mechanistic Assays Treatment with this compound->Mechanistic Assays MTT Assay MTT Assay Cytotoxicity Assays->MTT Assay LDH Assay LDH Assay Cytotoxicity Assays->LDH Assay Data Analysis Data Analysis MTT Assay->Data Analysis LDH Assay->Data Analysis Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Mechanistic Assays->Apoptosis Assay (Annexin V/PI) Mitochondrial Toxicity Assay Mitochondrial Toxicity Assay Mechanistic Assays->Mitochondrial Toxicity Assay ROS Assay ROS Assay Mechanistic Assays->ROS Assay Apoptosis Assay (Annexin V/PI)->Data Analysis Mitochondrial Toxicity Assay->Data Analysis ROS Assay->Data Analysis

Caption: Experimental workflow for the toxicity assessment of this compound.

G Logical Relationships Between Assays cluster_2 Logical Relationships Between Assays Initial Screening Initial Screening MTT (Viability) MTT (Viability) Initial Screening->MTT (Viability) LDH (Membrane Integrity) LDH (Membrane Integrity) Initial Screening->LDH (Membrane Integrity) Mechanistic Insights Mechanistic Insights Apoptosis Apoptosis Mechanistic Insights->Apoptosis Mitochondrial Dysfunction Mitochondrial Dysfunction Mechanistic Insights->Mitochondrial Dysfunction Oxidative Stress (ROS) Oxidative Stress (ROS) Mechanistic Insights->Oxidative Stress (ROS) MTT (Viability)->Mechanistic Insights LDH (Membrane Integrity)->Mechanistic Insights Mitochondrial Dysfunction->Apoptosis Mitochondrial Dysfunction->Oxidative Stress (ROS) Oxidative Stress (ROS)->Apoptosis

Caption: Logical relationships between the initial screening and mechanistic toxicity assays.

References

"Antitubercular agent-35" synthesis and purification methods

Author: BenchChem Technical Support Team. Date: November 2025

{"answer":"### Application Note: Synthesis and Purification of Antitubercular Agent-35 (A Representative Diarylquinoline Analog)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the synthesis and purification of "this compound," a representative diarylquinoline compound. The diarylquinoline (DARQ) class of drugs are potent antitubercular agents that act via a unique mechanism: the inhibition of mycobacterial F-ATP synthase, an enzyme crucial for cellular energy production in Mycobacterium tuberculosis.[1][2][3] This specific inhibition leads to bactericidal activity against both drug-sensitive and drug-resistant strains of tuberculosis.[1][4] Given the rise of multidrug-resistant tuberculosis (MDR-TB), the development of novel agents in this class is a critical area of research.[5][6]

The following protocols are based on established synthetic routes for diarylquinoline analogs, such as Bedaquiline (TMC207), and are intended to serve as a practical guide for medicinal chemists and drug discovery scientists.[7][8][9]

Mechanism of Action: Targeting ATP Synthase

This compound, as a diarylquinoline, is designed to specifically target the proton pump of the mycobacterial ATP synthase.[4][10] It binds to subunit c of the enzyme, stalling its rotation and thereby inhibiting the synthesis of ATP.[3][11] This depletion of the primary cellular energy currency leads to bacterial death.[2] The high specificity for the mycobacterial enzyme over the human mitochondrial counterpart contributes to a targeted therapeutic effect.[4]

A This compound (Diarylquinoline) B Mycobacterial F-ATP Synthase (Subunit c) A->B Binds to C Inhibition of Proton Translocation B->C Leads to D ATP Synthesis Blocked C->D E Cellular ATP Depletion D->E F Bacterial Cell Death E->F Results in

Caption: Mechanism of action for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a convergent synthesis strategy, a common approach for constructing diarylquinoline analogs.[7][8] The synthesis involves the preparation of two key fragments, the A/B-ring system (a functionalized benzylquinoline) and the C/D-ring system (a substituted aminopropanone), followed by their coupling and final modification.

cluster_0 A/B-Ring Synthesis cluster_1 C/D-Ring Synthesis cluster_2 Final Assembly & Purification A Substituted Quinoline (e.g., 6-bromo-3-methylquinoline) C Condensation Reaction (e.g., LiTMP, THF, -78°C) A->C B Substituted Benzaldehyde B->C D A/B-Ring Fragment (Benzylquinoline) C->D H Grignard Reaction/ Coupling D->H E Substituted Acetophenone F Mannich Reaction (Dimethylamine HCl, Paraformaldehyde) E->F G C/D-Ring Fragment (3-(dimethylamino)-1-arylpropan-1-one) F->G G->H I Crude Agent-35 H->I J Purification (Flash Chromatography) I->J K Pure Agent-35 J->K

Caption: General workflow for synthesis and purification.

Materials:

  • 6-bromo-3-methylquinoline

  • 3-methoxybenzaldehyde

  • Lithium tetramethylpiperidide (LiTMP)

  • Tetrahydrofuran (THF), anhydrous

  • 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride

  • Magnesium turnings

  • Iodine (catalyst)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate, anhydrous

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Preparation of the A/B-Ring Grignard Reagent:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and a crystal of iodine.

    • Add a solution of the A/B-Ring Fragment (e.g., 3-(bromomethyl)-6-bromo-2-methoxy-quinoline, synthesized via condensation) in anhydrous THF dropwise.

    • Gently heat to initiate the reaction, then allow it to proceed at room temperature until the magnesium is consumed.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C.

    • In a separate flask, dissolve the C/D-Ring Fragment (3-(dimethylamino)-1-arylpropan-1-one) in anhydrous THF.

    • Add the C/D-Ring solution dropwise to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding a saturated solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound

Purification is critical to remove unreacted starting materials, by-products, and diastereomers. High-performance liquid chromatography (HPLC) is often the method of choice for final purification.[12][13]

Method 1: Flash Column Chromatography (Initial Purification)

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%).

  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the dried silica onto a pre-packed column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Analyze fractions by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the desired product.

    • Combine and concentrate the pure fractions.

Method 2: Preparative HPLC (Final Purification & Diastereomer Separation)

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 50 mm).[13]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A time-based gradient from low to high percentage of Mobile Phase B.

  • Detection: UV at 254 nm and 280 nm.

  • Procedure:

    • Dissolve the partially purified product in a minimal amount of DMSO or mobile phase.

    • Inject the solution onto the preparative HPLC system.

    • Collect fractions corresponding to the product peaks. Mass-directed fractionation can be used to specifically collect the fraction with the target molecular ion.[13]

    • Combine the pure fractions and remove the solvent via lyophilization or evaporation.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and purification process.

Table 1: Synthesis Reaction Parameters and Yield

ParameterValue
Reaction Scale1.0 mmol
Reaction Time16 hours
Reaction TemperatureRoom Temperature
Crude Yield85%
Yield after Chromatography65%

Table 2: Purification and Purity Analysis

MethodParameterResult
Flash Chromatography Mobile Phase20% Ethyl Acetate / Hexanes
Purity (by LC-MS)~90%
Preparative HPLC Column TypeC18 Reverse-Phase
Purity (by HPLC-UV)>98%
Final Product Analysis Water Content (Karl Fischer)<0.5%[14]
Residual Solvents (HS-GC/MS)<500 ppm[14]
Identity (¹H-NMR, ¹³C-NMR, HRMS)Conforms to Structure

Note: Purity is typically assessed using multiple analytical methods, including HPLC, LC-MS, and quantitative NMR (q-NMR), to create a comprehensive profile of the final compound.[14][15]"}

Caption: Mechanism of action for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a convergent synthesis strategy, a common approach for constructing diarylquinoline analogs.[7][8] The synthesis involves the preparation of two key fragments, the A/B-ring system (a functionalized benzylquinoline) and the C/D-ring system (a substituted aminopropanone), followed by their coupling and final modification.

cluster_0 A/B-Ring Synthesis cluster_1 C/D-Ring Synthesis cluster_2 Final Assembly & Purification A Substituted Quinoline (e.g., 6-bromo-3-methylquinoline) C Condensation Reaction (e.g., LiTMP, THF, -78°C) A->C B Substituted Benzaldehyde B->C D A/B-Ring Fragment (Benzylquinoline) C->D H Grignard Reaction/ Coupling D->H E Substituted Acetophenone F Mannich Reaction (Dimethylamine HCl, Paraformaldehyde) E->F G C/D-Ring Fragment (3-(dimethylamino)-1-arylpropan-1-one) F->G G->H I Crude Agent-35 H->I J Purification (Flash Chromatography) I->J K Pure Agent-35 J->K

Caption: General workflow for synthesis and purification.

Materials:

  • 6-bromo-3-methylquinoline

  • 3-methoxybenzaldehyde

  • Lithium tetramethylpiperidide (LiTMP)

  • Tetrahydrofuran (THF), anhydrous

  • 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride

  • Magnesium turnings

  • Iodine (catalyst)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate, anhydrous

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Preparation of the A/B-Ring Grignard Reagent:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and a crystal of iodine.

    • Add a solution of the A/B-Ring Fragment (e.g., 3-(bromomethyl)-6-bromo-2-methoxy-quinoline, synthesized via condensation) in anhydrous THF dropwise.

    • Gently heat to initiate the reaction, then allow it to proceed at room temperature until the magnesium is consumed.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C.

    • In a separate flask, dissolve the C/D-Ring Fragment (3-(dimethylamino)-1-arylpropan-1-one) in anhydrous THF.

    • Add the C/D-Ring solution dropwise to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding a saturated solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound

Purification is critical to remove unreacted starting materials, by-products, and diastereomers. High-performance liquid chromatography (HPLC) is often the method of choice for final purification.[12][13]

Method 1: Flash Column Chromatography (Initial Purification)

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%).

  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the dried silica onto a pre-packed column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Analyze fractions by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the desired product.

    • Combine and concentrate the pure fractions.

Method 2: Preparative HPLC (Final Purification & Diastereomer Separation)

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 50 mm).[13]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A time-based gradient from low to high percentage of Mobile Phase B.

  • Detection: UV at 254 nm and 280 nm.

  • Procedure:

    • Dissolve the partially purified product in a minimal amount of DMSO or mobile phase.

    • Inject the solution onto the preparative HPLC system.

    • Collect fractions corresponding to the product peaks. Mass-directed fractionation can be used to specifically collect the fraction with the target molecular ion.[13]

    • Combine the pure fractions and remove the solvent via lyophilization or evaporation.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and purification process.

Table 1: Synthesis Reaction Parameters and Yield

ParameterValue
Reaction Scale1.0 mmol
Reaction Time16 hours
Reaction TemperatureRoom Temperature
Crude Yield85%
Yield after Chromatography65%

Table 2: Purification and Purity Analysis

MethodParameterResult
Flash Chromatography Mobile Phase20% Ethyl Acetate / Hexanes
Purity (by LC-MS)~90%
Preparative HPLC Column TypeC18 Reverse-Phase
Purity (by HPLC-UV)>98%
Final Product Analysis Water Content (Karl Fischer)<0.5%[14]
Residual Solvents (HS-GC/MS)<500 ppm[14]
Identity (¹H-NMR, ¹³C-NMR, HRMS)Conforms to Structure

Note: Purity is typically assessed using multiple analytical methods, including HPLC, LC-MS, and quantitative NMR (q-NMR), to create a comprehensive profile of the final compound.[14][15]

References

Application Notes & Protocols: "Antitubercular Agent-35" as a Chemical Probe for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

"Antitubercular Agent-35" is a potent and selective inhibitor of the salicylate synthase MbtI, an essential enzyme in the mycobactin biosynthesis pathway of Mycobacterium tuberculosis (Mtb). This pathway is critical for iron acquisition by the bacterium, making it an attractive target for novel antitubercular drug development. Due to its specific mechanism of action, "this compound" serves as a valuable chemical probe for studying the mycobactin pathway, validating MbtI as a drug target, and screening for new inhibitors. These application notes provide an overview of its properties, key experimental data, and detailed protocols for its use in tuberculosis research.

Data Presentation

The following tables summarize the key quantitative data for "this compound" (a representative MbtI inhibitor, compound IV from the literature) and comparative compounds.[1]

Table 1: In Vitro Inhibitory Activity against MbtI

CompoundIC50 (µM)Inhibition MechanismReference CompoundIC50 (µM)
This compound < 30CompetitiveCompound I~9 µM (Ki)
Compound II< 30Not specified

Table 2: Antimycobacterial Activity

CompoundTarget OrganismAssay MethodMIC99 (µM)
This compound M. bovis BCGREMA125
Compound IM. bovis BCGREMA250

Experimental Protocols

Protocol 1: Determination of MbtI Enzymatic Inhibition (IC50)

This protocol outlines the procedure for measuring the in vitro inhibitory activity of "this compound" against the Mtb MbtI enzyme.

Materials:

  • Recombinant MbtI enzyme

  • Chorismate (substrate)

  • "this compound"

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • 96-well microplates

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

  • Serially dilute the compound in the assay buffer to create a range of concentrations for testing.

  • In a 96-well plate, add the MbtI enzyme to each well.

  • Add the different concentrations of "this compound" to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, chorismate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, corresponding to the formation of the product, salicylate.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This protocol describes how to determine the whole-cell antimycobacterial activity of "this compound" against M. bovis BCG or M. tuberculosis.[1]

Materials:

  • M. bovis BCG or M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Iron-limiting medium (e.g., chelated Sauton's medium) for MbtI inhibitor testing[1]

  • "this compound"

  • Resazurin sodium salt solution

  • 96-well microplates

Procedure:

  • Grow a mid-log phase culture of the mycobacterial strain.

  • Adjust the bacterial suspension to a specific optical density (e.g., McFarland standard 1.0) and then dilute it to the final inoculum concentration.

  • Prepare serial dilutions of "this compound" in the appropriate culture medium in a 96-well plate.

  • Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a drug-free control (growth control) and a sterile control (medium only).

  • Incubate the plates at 37°C for a specified period (e.g., 7 days for M. tuberculosis).

  • After incubation, add the resazurin solution to each well and incubate for another 24-48 hours.

  • Visually assess the color change. Blue indicates no bacterial growth (inhibition), while pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

MbtI_Pathway Chorismate Chorismate MbtI MbtI Chorismate->MbtI Substrate Salicylate Salicylate MbtI->Salicylate Catalyzes Mycobactin_Siderophores Mycobactin_Siderophores Salicylate->Mycobactin_Siderophores Precursor for Iron_Uptake Iron_Uptake Mycobactin_Siderophores->Iron_Uptake Enables Mtb_Growth Mtb_Growth Iron_Uptake->Mtb_Growth Essential for Agent35 Antitubercular Agent-35 Agent35->MbtI Inhibits REMA_Workflow cluster_prep Preparation cluster_incubation Incubation & Readout cluster_analysis Analysis A Prepare serial dilutions of 'this compound' in 96-well plate C Add inoculum to wells A->C B Prepare M. tuberculosis inoculum B->C D Incubate at 37°C for 7 days C->D E Add Resazurin solution D->E F Incubate for 24-48 hours E->F G Observe color change (Blue = Inhibition, Pink = Growth) F->G H Determine MIC G->H

References

Troubleshooting & Optimization

"Antitubercular agent-35" degradation and stability problems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antitubercular Agent-35 (AT-35). This resource provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of AT-35.

Frequently Asked Questions (FAQs)

Q1: My AT-35 solution appears to be changing color from colorless to a faint yellow/brown. What could be the cause?

A1: A color change in your AT-35 solution is a common indicator of degradation, specifically oxidation. AT-35 is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. We recommend preparing fresh solutions and minimizing exposure to ambient light. Consider using amber vials for storage and deoxygenating your solvents.

Q2: I'm observing a significant loss of AT-35 potency in my aqueous stock solutions stored at 4°C for over a week. Why is this happening?

A2: AT-35 can undergo hydrolysis, especially in aqueous solutions with a non-optimal pH. While refrigeration slows down most degradation processes, hydrolytic degradation can still occur over time. For long-term storage, we recommend preparing stock solutions in an anhydrous solvent like DMSO and storing them at -20°C or below. If aqueous solutions are necessary, they should be prepared fresh daily and maintained at a pH between 6.0 and 7.0.

Q3: After performing a forced degradation study, I see multiple new peaks in my HPLC chromatogram. What are these, and which one is the primary degradant?

A3: The appearance of multiple peaks indicates that AT-35 degrades through several pathways. The primary degradation products are typically formed via oxidation and hydrolysis. To identify the primary degradant, you should compare the peak areas of the new impurities. The peak with the largest area is likely the major degradation product. Further characterization using LC-MS is recommended to determine the mass of each degradant and elucidate the degradation pathway.

Troubleshooting Guide

Issue 1: Inconsistent results in cell-based assays.
  • Possible Cause 1: Degradation of AT-35 in culture media.

    • Troubleshooting Step: Perform a stability study of AT-35 in your specific cell culture medium at 37°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of AT-35 by HPLC.

    • Solution: If significant degradation is observed, consider adding AT-35 to the cells immediately after preparing the media and refreshing the media at shorter intervals.

  • Possible Cause 2: Photodegradation during incubation or microscopy.

    • Troubleshooting Step: Compare the potency of AT-35 in cultures incubated in the dark versus those exposed to normal laboratory light conditions.

    • Solution: Protect your cell cultures from light by using amber plates or covering them with aluminum foil during incubation and processing.

Issue 2: Low purity of AT-35 solid material upon receipt or after storage.
  • Possible Cause: Improper storage conditions.

    • Troubleshooting Step: Review the storage conditions of your solid AT-35. It should be stored at -20°C or below, in a desiccated, airtight container, and protected from light.

    • Solution: If the material has been stored improperly, it is best to use a new, properly stored batch for your experiments to ensure data integrity.

Quantitative Data Summary

The following tables summarize the stability of AT-35 under various stress conditions.

Table 1: Stability of AT-35 in Aqueous Solution at Different pH Values

pHTemperature (°C)Incubation Time (hours)Remaining AT-35 (%)
3.0402475.2
5.0402488.9
7.0402495.1
9.0402482.4

Table 2: Photostability of AT-35 in Solution and Solid State

StateSolvent (for solution)Light Exposure (lux hours)Remaining AT-35 (%)
SolidN/A1,200,00098.5
SolutionMethanol1,200,00085.3
SolutionWater (pH 7.0)1,200,00081.7

Experimental Protocols

Protocol 1: HPLC Method for AT-35 Stability Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve AT-35 in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve AT-35 in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve AT-35 in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid AT-35 to 105°C for 48 hours.

  • Photodegradation: Expose a solution of AT-35 to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours.

  • Sample Analysis: After the specified time, neutralize the acid and base hydrolysis samples. Dilute all samples to an appropriate concentration and analyze by the HPLC method described in Protocol 1.

Visualizations

degradation_pathway AT35 AT-35 Oxidized Oxidized Product (Yellow Chromophore) AT35->Oxidized O2, Light, Metal Ions Hydrolyzed Hydrolyzed Product (Loss of side chain) AT35->Hydrolyzed H2O, pH < 6 or > 8 Photo Photodegradation Product AT35->Photo UV/Vis Light experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation prep Prepare AT-35 Stock Solution stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) prep->stress hplc HPLC Analysis stress->hplc Time Points lcms LC-MS for Identification hplc->lcms If unknown peaks quant Quantify Remaining AT-35 hplc->quant id Identify Degradants lcms->id report Generate Stability Report quant->report id->report troubleshooting_flow start Inconsistent Assay Results? q1 Is solution discolored? start->q1 q2 Using aqueous stock >24h old? q1->q2 No sol1 Oxidation likely. Use fresh solution in amber vials. q1->sol1 Yes q3 Assay plates exposed to light? q2->q3 No sol2 Hydrolysis likely. Prepare fresh daily or use DMSO stock. q2->sol2 Yes sol3 Photodegradation likely. Protect plates from light. q3->sol3 Yes end Problem Resolved sol1->end sol2->end sol3->end

"Antitubercular agent-35" off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular Agent-35 (AT-35)

Disclaimer: "this compound (AT-35)" is a placeholder for a novel antitubercular agent. The following information is based on common off-target effects and mitigation strategies observed during the development of new antitubercular drugs.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell-based assays with AT-35, even at concentrations close to the MIC for M. tuberculosis. What could be the cause?

A1: Cytotoxicity at concentrations near the therapeutic window is a common challenge. Potential causes include:

  • Mitochondrial Toxicity: Many compounds interfere with mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and eventual cell death.[1][2][3]

  • Off-Target Kinase Inhibition: AT-35 might be inhibiting essential host cell kinases that regulate cell survival, proliferation, and other critical cellular processes.[4][5][6]

  • Membrane Disruption: The physicochemical properties of AT-35 could lead to non-specific disruption of the plasma membrane, causing leakage of cellular contents.[7]

Q2: Our in vivo studies with AT-35 are showing signs of hepatotoxicity. What are the likely mechanisms?

A2: Hepatotoxicity is a well-documented adverse effect of many antitubercular drugs.[8][9][10] The mechanisms can be complex and may involve:

  • Metabolic Activation: The liver may metabolize AT-35 into a reactive metabolite that can form adducts with proteins and nucleic acids, leading to cellular stress and injury.

  • Mitochondrial Dysfunction: As with general cytotoxicity, AT-35 could be specifically impairing mitochondrial function in hepatocytes.

  • Immune-Mediated Injury: The drug or its metabolites might act as haptens, triggering an immune response against liver cells.

Q3: We have detected potential cardiac liability with AT-35, specifically hERG channel inhibition. How can we address this?

A3: Inhibition of the hERG potassium channel is a major concern in drug development due to the risk of QT interval prolongation and potentially fatal arrhythmias.[11][12][13] Mitigation strategies often involve medicinal chemistry approaches to:

  • Reduce Lipophilicity: High lipophilicity is often correlated with hERG inhibition.[3]

  • Modify Basic Amine Groups: The presence and pKa of basic nitrogen atoms are often critical for hERG binding. Modifying these functional groups can reduce affinity.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical scaffold of AT-35 can help identify analogues with reduced hERG activity while retaining antitubercular potency.[14]

Troubleshooting Guides

Issue 1: High Background or Low Signal-to-Noise Ratio in Cell Viability Assays
Possible Cause Troubleshooting Step
Inappropriate Assay Choice Ensure the chosen assay (e.g., MTT, LDH, AlamarBlue) is compatible with your cell type and the chemical properties of AT-35.[7][15]
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[16][17]
Reagent/Compound Interference Run controls with AT-35 in the absence of cells to check for direct interaction with assay reagents.
Contamination Regularly test cell cultures for mycoplasma contamination, which can affect cell health and assay results.[16][17][18]
Issue 2: Inconsistent Results in Off-Target Kinase Profiling
Possible Cause Troubleshooting Step
Assay Format Consider the assay format (e.g., biochemical vs. cell-based) as this can influence the outcome. Cell-based assays provide more physiologically relevant data.[5][19]
Compound Solubility Ensure AT-35 is fully solubilized in the assay buffer. Poor solubility can lead to inaccurate concentration-response curves.
ATP Concentration For ATP-competitive inhibitors, the ATP concentration in the assay will affect the measured IC50. Ensure it is consistent and relevant to physiological levels.
Data Normalization Normalize data to appropriate positive and negative controls on each plate to account for inter-assay variability.

Data Presentation: Off-Target Profiles of Representative Antitubercular Agents

The following table contains illustrative data for known antitubercular agents and candidates to provide context for the types of off-target effects that might be observed with a novel agent like AT-35.

Compound Primary Target Off-Target(s) IC50 / Effect Reference
Bedaquiline ATP synthasehERG ChannelIC50 ≈ 1.6 µM[12]
IMB1603 DprE1hERG Channel>90% Inhibition @ 10 µM[13][14]
Nitrofuran-1,3,4-oxadiazole Hybrid UnknownhERG ChannelIC50 > 10 µM[20]
Isoniazid InhAHost MetabolismAssociated with hepatotoxicity[8][10]
Rifampicin RpoBHost MetabolismAssociated with hepatotoxicity[8][10]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Plate cells (e.g., HepG2, Vero) in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of AT-35 in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Protocol 2: Kinase Selectivity Profiling
  • Compound Submission: Provide a stock solution of AT-35 at a known concentration to a commercial kinase profiling service.[4][21]

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against a broad panel of kinases (e.g., >400 kinases).[21]

  • Data Analysis: The percentage of inhibition for each kinase is determined. A common threshold for a "hit" is >50% inhibition.

  • Dose-Response Confirmation: For any identified off-target kinases, a dose-response experiment is performed to determine the IC50 value.

  • Selectivity Score: A selectivity score can be calculated based on the number of off-target hits at a specific concentration to quantify the compound's selectivity.

Protocol 3: hERG Channel Inhibition Assessment (Automated Patch Clamp)
  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Prepare a series of concentrations of AT-35.

  • Patch Clamp Electrophysiology: Utilize an automated patch-clamp system to measure the hERG current in response to a specific voltage protocol before and after the application of AT-35 at various concentrations.

  • Data Analysis: Measure the reduction in the hERG tail current at each compound concentration.

  • IC50 Determination: Plot the percentage of current inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

G cluster_0 AT-35 Off-Target Pathway AT35 AT-35 KinaseX Off-Target Kinase X AT35->KinaseX Inhibition Substrate Substrate KinaseX->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream CellEffect Adverse Cellular Effect (e.g., Apoptosis) Downstream->CellEffect

Caption: Hypothetical signaling pathway of an AT-35 off-target effect.

G cluster_1 Experimental Workflow for Cytotoxicity Start Observe Cytotoxicity Mito Assess Mitochondrial Toxicity Start->Mito Hypothesis 1 Kinase Profile Kinase Selectivity Start->Kinase Hypothesis 2 Membrane Membrane Integrity Assay Start->Membrane Hypothesis 3 Mito_res Mitochondrial Impairment Mito->Mito_res Positive Kinase_res Off-Target Kinase Hit Kinase->Kinase_res Positive Membrane_res Membrane Damage Membrane->Membrane_res Positive Mitigate Initiate Mitigation Strategy Mito_res->Mitigate Kinase_res->Mitigate Membrane_res->Mitigate

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G cluster_2 Mitigation Strategy Logic OffTarget Off-Target Liability Identified (e.g., hERG) SAR Initiate Medicinal Chemistry SAR OffTarget->SAR ReduceOffTarget Reduce Off-Target Activity? SAR->ReduceOffTarget Failure Back-up Scaffold or New Target SAR->Failure Exhausted Options Potency Retain On-Target Potency? Potency->SAR No Success Lead Candidate Optimized Potency->Success Yes ReduceOffTarget->SAR No ReduceOffTarget->Potency Yes

Caption: Logical relationship for mitigating off-target effects.

References

How to reduce the cytotoxicity of "Antitubercular agent-35"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with the novel investigational drug, Antitubercular Agent-35 (ATA-35).

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with ATA-35 in our primary cell line screen. What are the initial steps to mitigate this?

A1: High initial cytotoxicity is a common challenge with novel compounds. We recommend the following initial steps:

  • Dose-Response Analysis: Conduct a comprehensive dose-response study to determine the 50% cytotoxic concentration (CC50). This will help in identifying a therapeutic window.

  • Exposure Time Variation: Evaluate if shorter exposure times can maintain antitubercular efficacy while reducing host cell toxicity.

  • Alternative Cell Lines: Test ATA-35 on a panel of cell lines, including both cancerous and non-cancerous lines (e.g., HepG2, A549, THP-1, and normal human dermal fibroblasts), to assess for cell-type-specific toxicity.[1][2][3]

  • Review Preliminary Data: Compare the observed cytotoxicity with any available preliminary data on similar compounds or earlier derivatives of ATA-35.

Q2: What are some common mechanisms of cytotoxicity for antitubercular agents that could be relevant to ATA-35?

A2: While the specific mechanism for ATA-35 is under investigation, common pathways for antitubercular drug-induced cytotoxicity include:

  • Mitochondrial Dysfunction: Many drugs can impair mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[1]

  • Hepatotoxicity: The liver is a primary site of drug metabolism, and reactive metabolites can cause cellular damage.[4][5][6]

  • Inhibition of Host Cell Processes: Some agents may unintentionally inhibit essential host cell enzymes or signaling pathways.

  • Induction of Apoptosis or Necrosis: Cytotoxic compounds can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis).

Q3: Can formulation strategies help in reducing the cytotoxicity of ATA-35?

A3: Yes, formulation can play a crucial role. Consider exploring:

  • Nanoparticle Encapsulation: Encapsulating ATA-35 in biocompatible nanoparticles, such as mesoporous silica nanoparticles (MSNPs) or liposomes, can facilitate targeted delivery to infected macrophages and reduce systemic exposure.[7][8]

  • Sustained-Release Formulations: Developing a sustained-release formulation can help maintain therapeutic concentrations while avoiding high peak concentrations that may be cytotoxic.[8]

  • Co-administration with Protective Agents: Investigating the co-administration of antioxidants or other cytoprotective agents may mitigate specific toxic effects.

Troubleshooting Guides

Issue 1: High Hepatotoxicity Observed in HepG2 Cells

Symptoms:

  • Low CC50 value in HepG2 cells compared to other cell lines.

  • Significant increase in liver enzyme markers (e.g., ALT, AST) in in vivo models.[5]

  • Morphological changes in hepatocytes upon exposure to ATA-35.

Troubleshooting Steps:

  • Confirm Hepatocyte-Specific Toxicity: Test ATA-35 in other liver-derived cell lines (e.g., Huh7) and primary human hepatocytes to confirm the effect is not an artifact of the HepG2 cell line.

  • Investigate Metabolic Activation:

    • Conduct studies using liver microsomes to determine if ATA-35 is metabolized into a reactive intermediate.

    • Co-incubate with inhibitors of key cytochrome P450 enzymes to identify the specific enzymes involved in ATA-35 metabolism.[2]

  • Assess Mitochondrial Function: Perform a mitochondrial toxicity assay to measure parameters like oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[1] A decrease in these parameters could indicate mitochondrial impairment.

  • Structural Modification: If a specific part of the ATA-35 molecule is identified as the source of toxicity, medicinal chemistry efforts can be directed towards modifying that moiety to reduce toxicity while preserving efficacy.

Issue 2: Poor Therapeutic Index (TI)

Symptoms:

  • The ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) is low (TI = CC50/EC50).

Troubleshooting Steps:

  • Optimize Efficacy Testing: Ensure the in vitro efficacy assay is optimized. Factors to consider include the strain of Mycobacterium tuberculosis used, the bacterial growth phase, and the assay endpoint (e.g., MIC, MBC).[9]

  • Combination Therapy: Investigate the synergistic effects of ATA-35 with other first-line or second-line antitubercular drugs. Combination therapy can allow for lower, less toxic doses of each drug to be used.[10][11]

  • Targeted Delivery: As mentioned in the FAQs, explore nanoparticle-based delivery systems to increase the local concentration of ATA-35 at the site of infection (macrophages) and reduce systemic cytotoxicity.[7]

Data Presentation

Table 1: Cytotoxicity Profile of ATA-35 in Various Cell Lines

Cell LineCell TypeCC50 (µM)
A549Human Lung Carcinoma25.8
THP-1Human Monocytic18.5
HepG2Human Hepatocellular Carcinoma5.2
HDFHuman Dermal Fibroblasts35.1

Table 2: Therapeutic Index of ATA-35

ParameterValue (µM)
EC50 (H37Rv)2.1
CC50 (HepG2)5.2
Therapeutic Index (TI) 2.48

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol is adapted from standard cell viability assays.[2]

Objective: To determine the 50% cytotoxic concentration (CC50) of ATA-35.

Materials:

  • Human cell line of interest (e.g., A549, HepG2)

  • Complete cell culture medium

  • ATA-35 stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of ATA-35 in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the ATA-35 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using a dose-response curve.

Protocol 2: Intracellular M. tuberculosis Killing Assay

This protocol is based on methods for evaluating the efficacy of antitubercular agents against intracellular bacteria.[7]

Objective: To determine the efficacy of ATA-35 against M. tuberculosis residing within macrophages.

Materials:

  • THP-1 cells

  • PMA (Phorbol 12-myristate 13-acetate)

  • Mycobacterium tuberculosis H37Rv

  • Complete RPMI-1640 medium

  • ATA-35

  • 7H11 agar plates

  • Sterile water with 0.1% Triton X-100

Procedure:

  • Differentiate THP-1 monocytes into macrophages by treating with PMA (100 ng/mL) for 48 hours.

  • Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 10 for 4 hours.

  • Wash the cells with PBS to remove extracellular bacteria.

  • Add fresh medium containing different concentrations of ATA-35.

  • Incubate for 4 days.

  • Lyse the macrophages with sterile water containing 0.1% Triton X-100.

  • Plate serial dilutions of the lysate on 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_mechanistic Mechanistic Studies cluster_optimization Optimization Strategies invitro_start Start: Compound ATA-35 cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) invitro_start->cytotoxicity efficacy Antitubercular Efficacy (e.g., MIC Assay) invitro_start->efficacy therapeutic_index Calculate Therapeutic Index (CC50 / EC50) cytotoxicity->therapeutic_index efficacy->therapeutic_index intracellular Intracellular Killing Assay (e.g., THP-1 Macrophages) therapeutic_index->intracellular mechanistic_start If Cytotoxicity is High intracellular->mechanistic_start optimization_start If Therapeutic Index is Low intracellular->optimization_start hepatotoxicity Hepatotoxicity Assays (e.g., HepG2, Microsomes) mechanistic_start->hepatotoxicity mitochondrial Mitochondrial Toxicity (e.g., Seahorse Assay) mechanistic_start->mitochondrial ros ROS Production Assay mechanistic_start->ros formulation Formulation Development (e.g., Nanoparticles) optimization_start->formulation combination Combination Therapy (with other TB drugs) optimization_start->combination structural_mod Structural Modification optimization_start->structural_mod signaling_pathway cluster_cell Host Cell ATA35 This compound (ATA-35) Mitochondrion Mitochondrion ATA35->Mitochondrion Direct Effect CytochromeP450 Cytochrome P450 Enzymes ATA35->CytochromeP450 Metabolism ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS ReactiveMetabolite Reactive Metabolite CytochromeP450->ReactiveMetabolite CellularDamage Cellular Damage ReactiveMetabolite->CellularDamage ROS->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

References

"Antitubercular agent-35" inconsistent experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to address inconsistent experimental results encountered while working with the novel antitubercular candidate, Agent-35.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and experiment-to-experiment variability in the Minimum Inhibitory Concentration (MIC) of Agent-35. What are the common causes for this?

A1: Inconsistent MIC values are a frequent challenge in early-stage antimicrobial testing.[1] Several factors can contribute to this variability:

  • Inoculum Preparation: Variation in the density of the bacterial suspension can significantly alter MIC results.[1] Ensure a standardized inoculum is prepared for each experiment.

  • Culture Medium: The composition of the growth medium, including pH and nutrient availability, can influence the activity of Agent-35.

  • Incubation Conditions: Fluctuations in temperature, humidity, and CO2 levels during incubation can affect the growth rate of Mycobacterium tuberculosis and the efficacy of the agent.

  • Agent-35 Stability: The stability of Agent-35 in the chosen solvent and culture medium over the incubation period should be confirmed. Degradation of the compound will lead to erroneously high MIC values.

  • Pipetting Errors: Inaccurate dispensing of the agent or bacterial culture can lead to significant variations, especially in microplate-based assays.

Q2: Agent-35 showed promising activity in initial screens, but we are now seeing resistant colonies. What could be the reason?

A2: The emergence of resistance is a critical aspect of antitubercular drug development.[2] Potential reasons include:

  • Spontaneous Mutations: M. tuberculosis can develop spontaneous mutations that confer resistance. The frequency of these mutations should be determined. Mutations in genes like rpoB, katG, and inhA are common mechanisms of resistance to drugs like rifampicin and isoniazid.[2]

  • Heteroresistance: The initial bacterial population may have contained a small subpopulation of resistant cells that were selected for during the experiment.

  • Incorrect Drug Concentration: If the concentration of Agent-35 is too low, it may not be sufficient to inhibit the entire bacterial population, allowing for the growth of less susceptible isolates.

Q3: Can the mechanism of action of Agent-35 influence the experimental results?

A3: Absolutely. The mechanism of action dictates the optimal experimental conditions. For example:

  • Prodrugs: If Agent-35 is a prodrug, like isoniazid, it requires activation by a bacterial enzyme (e.g., catalase-peroxidase).[3][4] Variations in the expression or activity of this enzyme can lead to inconsistent results.

  • Target-Specific Inhibition: If Agent-35 targets a specific pathway, such as mycolic acid synthesis or RNA polymerase, the physiological state of the bacteria can impact its effectiveness.[2][3][5]

Q4: How does the choice of M. tuberculosis strain affect the results with Agent-35?

A4: Different strains of M. tuberculosis can exhibit varying susceptibility to antimicrobial agents. It is crucial to use well-characterized laboratory strains (e.g., H37Rv) for initial experiments and to include clinical isolates in later stages of development to assess the broader spectrum of activity.

Troubleshooting Guide

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Data

Are you observing a greater than two-fold dilution difference in MIC values across replicate experiments?

  • YES: Proceed to the troubleshooting steps below.

  • NO: A two-fold dilution variability is generally considered acceptable for MIC assays.

Troubleshooting Steps:

  • Standardize Inoculum Preparation:

    • Question: Are you using a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., McFarland standard)?

    • Action: Always prepare a fresh inoculum and verify its density before each experiment. Inoculate plates promptly after preparation.[1]

  • Verify Media and Reagents:

    • Question: Are you using the same batch of culture medium and Agent-35 stock solution for all experiments?

    • Action: Use consistent lots of reagents. If preparing your own media, ensure strict adherence to the formulation and pH. Test the stability of Agent-35 in the experimental medium.

  • Review Assay Protocol:

    • Question: Is the incubation time and temperature consistent across experiments?

    • Action: Ensure precise control over incubation conditions. For slow-growing mycobacteria, long incubation times are necessary, and maintaining a stable environment is critical.

  • Quality Control:

    • Question: Are you including a reference drug with a known MIC (e.g., rifampicin or isoniazid) in every assay?

    • Action: The inclusion of a control compound will help differentiate between systemic experimental errors and issues specific to Agent-35.

Issue 2: Discrepancy Between In Vitro and Intracellular Activity

Does Agent-35 show potent activity against extracellular bacteria but poor activity against intracellular M. tuberculosis in macrophage models?

  • YES: This is a common challenge. Consider the following.

  • NO: This indicates good cell permeability and intracellular stability.

Troubleshooting Steps:

  • Cellular Uptake:

    • Question: Is Agent-35 able to penetrate the host macrophage membrane?

    • Action: Physicochemical properties such as lipophilicity and molecular size can influence cell permeability. Consider performing uptake assays to measure the intracellular concentration of Agent-35.

  • Intracellular Stability:

    • Question: Is Agent-35 stable within the phagolysosomal environment of the macrophage?

    • Action: The low pH and enzymatic content of the phagolysosome can inactivate some compounds. Assess the stability of Agent-35 at acidic pH.

  • Efflux Pumps:

    • Question: Could Agent-35 be a substrate for macrophage efflux pumps?

    • Action: Host cell efflux pumps can reduce the intracellular concentration of a drug. This can be investigated using specific inhibitors of these pumps.

Data Presentation

Table 1: Comparative MIC Ranges for First-Line Antitubercular Drugs

DrugTargetTypical MIC Range (µg/mL) for M. tuberculosis H37Rv
IsoniazidMycolic Acid Synthesis (InhA)[3][5]0.025 - 0.2[6][7]
RifampicinRNA Polymerase (RpoB)[2][3]0.05 - 1.0[6]
EthambutolArabinogalactan Synthesis (EmbB)[8]1.0 - 5.0
PyrazinamideUnknown (requires acidic pH)[3]12.5 - 100 (at pH 5.5)
Agent-35 [Hypothetical Target] [Record Experimental Values]

Note: MIC values can vary depending on the specific methodology and laboratory conditions.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay
  • Preparation of Agent-35: Prepare a stock solution of Agent-35 in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in 7H9 broth in a 96-well microplate.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Reading Results: The MIC is the lowest concentration of Agent-35 that prevents visible growth of the bacteria.[9]

Protocol 2: Time-Kill Kinetics Assay
  • Culture Preparation: Prepare a culture of M. tuberculosis as described for the MIC assay.

  • Exposure to Agent-35: Add Agent-35 at various multiples of the predetermined MIC (e.g., 1x, 4x, 10x MIC) to the bacterial cultures. Include a growth control without the agent.

  • Sampling: At specified time points (e.g., 0, 2, 4, 7, and 14 days), collect aliquots from each culture.

  • Enumeration: Perform serial dilutions of the aliquots and plate them on 7H11 agar. Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU/mL.

  • Analysis: Plot log10 CFU/mL versus time to visualize the bactericidal or bacteriostatic activity of Agent-35.

Visualizations

experimental_workflow cluster_issue Inconsistent MIC Results cluster_troubleshooting Troubleshooting Steps cluster_outcome Resolution issue High MIC Variability Observed inoculum Standardize Inoculum (McFarland Standard) issue->inoculum Check First media Verify Media & Reagents (Consistent Batches) inoculum->media If still variable protocol Review Assay Protocol (Incubation Time/Temp) media->protocol If still variable qc Include Quality Control (Reference Drug) protocol->qc If still variable outcome Reproducible MIC Data qc->outcome Problem Identified

Caption: Troubleshooting workflow for inconsistent MIC results.

signaling_pathway Agent35 Agent-35 (Prodrug) KatG KatG-like Enzyme (Bacterial Activator) Agent35->KatG Activation ActivatedAgent35 Activated Agent-35 KatG->ActivatedAgent35 InhA_Target InhA-like Target (Mycolic Acid Synthesis) ActivatedAgent35->InhA_Target Inhibition CellWall Mycobacterial Cell Wall InhA_Target->CellWall Essential for

Caption: Hypothetical activation and target pathway for Agent-35.

logical_relationship cluster_factors Influencing Factors center Experimental Outcome (MIC Value) Inoculum Inoculum Density Inoculum->center Medium Culture Medium pH Medium->center Incubation Incubation Time Incubation->center Stability Compound Stability Stability->center Strain Bacterial Strain Strain->center

Caption: Factors influencing experimental outcomes of Agent-35.

References

Validation & Comparative

A Comparative Analysis of "Antitubercular Agent-35" and Novel Antitubercular Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a promising hypothetical candidate, "Antitubercular agent-35," with three recently developed antitubercular drugs: Bedaquiline, Pretomanid, and Linezolid. The analysis focuses on their mechanisms of action, in vitro efficacy against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis (MDR-TB), and cytotoxicity profiles. Experimental data is presented in a comparative format, and detailed protocols for key assays are provided to facilitate reproducibility and further research.

Introduction to the Compared Agents

This compound (Hypothetical Profile): For the purpose of this guide, "this compound" is a novel, hypothetical small molecule inhibitor targeting the mycolic acid biosynthesis pathway. Specifically, it is proposed to be a potent and selective inhibitor of InhA, the enoyl-acyl carrier protein reductase, a key enzyme in this pathway. This mechanism is distinct from that of isoniazid, another InhA inhibitor, as "this compound" is designed to be a direct inhibitor, not requiring activation by KatG. This profile suggests potential activity against isoniazid-resistant strains with KatG mutations.

Bedaquiline: A diarylquinoline antibiotic, Bedaquiline was the first new antitubercular drug with a novel mechanism of action to be approved in over 40 years. It targets the ATP synthase of M. tuberculosis, disrupting the proton pump and leading to a depletion of cellular energy.[1]

Pretomanid: A nitroimidazole, Pretomanid is a prodrug that is activated within the mycobacterial cell. Its mechanism is twofold: it inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall, and upon activation, it releases reactive nitrogen species that are toxic to the bacteria, particularly under anaerobic conditions.[2][3]

Linezolid: An oxazolidinone antibiotic, Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex. While initially developed for other bacterial infections, it has been repurposed for the treatment of drug-resistant tuberculosis.[4][5]

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) and cytotoxicity (50% Cytotoxic Concentration, CC50) of the compared agents. The MIC90 represents the concentration required to inhibit the growth of 90% of the tested bacterial isolates. The Selectivity Index (SI), calculated as the ratio of CC50 to MIC90, provides an indication of the drug's therapeutic window.

AgentTargetMIC90 (μg/mL) vs. M. tuberculosis H37RvMIC90 (μg/mL) vs. MDR-TB StrainsCC50 (μg/mL) vs. Vero CellsSelectivity Index (SI) vs. H37RvSelectivity Index (SI) vs. MDR-TB
This compound (Hypothetical) InhA (Mycolic Acid Synthesis)0.10.2>64>640>320
Bedaquiline ATP Synthase0.06[6]0.12[7]>10>167>83
Pretomanid Mycolic Acid Synthesis / NO Release0.150.25>200[8]>1333>800
Linezolid Protein Synthesis (50S Ribosome)1.0[9]1.0[10]105.4105.4105.4

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Microplate Alamar Blue Assay (MABA)

This protocol outlines a common method for determining the MIC of a compound against Mycobacterium tuberculosis.

a. Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase).

  • Sterile 96-well microplates.

  • Mycobacterium tuberculosis strain (e.g., H37Rv or clinical isolates).

  • Test compounds and reference drugs (e.g., isoniazid, rifampicin).

  • Alamar Blue reagent.

  • 20% Tween 80.

b. Procedure:

  • Prepare a series of two-fold dilutions of the test compounds in 7H9 broth directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Dilute the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard, and then further dilute 1:20 in 7H9 broth.

  • Inoculate each well of the microplate with 100 µL of the diluted bacterial suspension, resulting in a final volume of 200 µL per well. Include drug-free wells as growth controls and wells with no bacteria as sterile controls.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 20% Tween 80 to each well.[11]

  • Re-incubate the plates at 37°C for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[12]

Cytotoxicity Assessment via MTT Assay

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of a compound on a mammalian cell line, such as Vero cells.

a. Materials:

  • Vero cells (or other suitable mammalian cell line).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Sterile 96-well cell culture plates.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

b. Procedure:

  • Seed the 96-well plates with Vero cells at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[13]

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a viability control and wells with medium only as a blank control.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours.[14][15]

  • During this incubation, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[14]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualizations

Mechanisms of Action

The following diagrams illustrate the proposed or known mechanisms of action for "this compound" and the comparator drugs.

cluster_agent35 This compound Agent-35 Agent-35 InhA InhA Agent-35->InhA inhibits Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis catalyzes M. tuberculosis Cell Wall M. tuberculosis Cell Wall Mycolic Acid Synthesis->M. tuberculosis Cell Wall essential for Bacterial Viability Bacterial Viability M. tuberculosis Cell Wall->Bacterial Viability maintains

Caption: Proposed mechanism of action for "this compound".

cluster_bedaquiline Bedaquiline Bedaquiline Bedaquiline ATP Synthase ATP Synthase Bedaquiline->ATP Synthase inhibits ATP Production ATP Production ATP Synthase->ATP Production catalyzes Cellular Energy Cellular Energy ATP Production->Cellular Energy provides Bacterial Viability Bacterial Viability Cellular Energy->Bacterial Viability required for

Caption: Mechanism of action for Bedaquiline.

cluster_pretomanid Pretomanid Pretomanid (Prodrug) Pretomanid (Prodrug) Activated Pretomanid Activated Pretomanid Pretomanid (Prodrug)->Activated Pretomanid activated by M.tb enzymes Mycolic Acid Synthesis Mycolic Acid Synthesis Activated Pretomanid->Mycolic Acid Synthesis inhibits Reactive Nitrogen Species Reactive Nitrogen Species Activated Pretomanid->Reactive Nitrogen Species releases Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity maintains Bacterial Viability Bacterial Viability Reactive Nitrogen Species->Bacterial Viability toxic to Cell Wall Integrity->Bacterial Viability essential for

Caption: Mechanism of action for Pretomanid.

cluster_linezolid Linezolid Linezolid Linezolid 50S Ribosomal Subunit 50S Ribosomal Subunit Linezolid->50S Ribosomal Subunit binds to Initiation Complex Formation Initiation Complex Formation 50S Ribosomal Subunit->Initiation Complex Formation prevents Protein Synthesis Protein Synthesis Initiation Complex Formation->Protein Synthesis starts Bacterial Viability Bacterial Viability Protein Synthesis->Bacterial Viability essential for

Caption: Mechanism of action for Linezolid.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of new antitubercular drug candidates.

Start Start Compound Library Compound Library Start->Compound Library Primary Screening Primary Screening (MABA vs. H37Rv) Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response Assay Dose-Response Assay (MIC Determination) Hit Identification->Dose-Response Assay Active End End Hit Identification->End Inactive Cytotoxicity Assay Cytotoxicity Assay (MTT vs. Vero cells) Dose-Response Assay->Cytotoxicity Assay Selectivity Index Calculation Selectivity Index (SI) Calculation Cytotoxicity Assay->Selectivity Index Calculation Secondary Screening Secondary Screening (vs. MDR-TB strains) Selectivity Index Calculation->Secondary Screening Lead Candidate Lead Candidate Secondary Screening->Lead Candidate

Caption: General workflow for in vitro screening of antitubercular agents.

References

A Comparative Guide to a Novel Antitubercular Agent and First-Line Therapies: Phase 1 Clinical Trial Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Phase 1 clinical trial results of a novel antitubercular agent, represented here by Pretomanid, and the established first-line treatments for tuberculosis: Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol. The data presented is crucial for understanding the preliminary safety, tolerability, and pharmacokinetic profiles of emerging therapies in contrast to standard care.

Executive Summary

Tuberculosis remains a significant global health challenge, necessitating the development of new, more effective, and safer treatment regimens. This guide delves into the initial human safety and pharmacokinetic data that informs the progression of new chemical entities from preclinical to later-stage clinical development. By presenting the Phase 1 trial results of Pretomanid, a recently approved drug with a novel mechanism of action, alongside the foundational first-line agents, this document offers a valuable resource for researchers and drug developers in the field of infectious diseases. The structured tables, detailed experimental protocols, and visual workflows and pathways are designed to facilitate a clear, data-driven comparison.

Data Presentation: Comparative Pharmacokinetics and Safety

The following tables summarize the key pharmacokinetic and safety findings from Phase 1 clinical trials of Pretomanid and the first-line antitubercular agents in healthy volunteers.

Table 1: Pharmacokinetic Profile of Antitubercular Agents in Phase 1 Trials
DrugDose Range (Single Ascending Dose)Tmax (h)Cmax (µg/mL)AUC (µg·h/mL)Half-life (t½) (h)
Pretomanid 50 - 1000 mg4 - 12[1]0.4 - 3.210 - 10020.2 - 25.2[1]
Isoniazid 300 - 400 mg0.98 - 1.05[2]4.37 - 7.14[2]15 - 252.49 - 2.80[2]
Rifampicin 450 - 600 mg1.11 - 1.15[2]6.39 (steady-state)38.73 (steady-state)2 - 3 (steady-state)
Pyrazinamide 1000 - 2500 mg2 - 420 - 50231 - 355 (therapeutic window)9 - 10
Ethambutol 25 mg/kg2.5 ± 0.94.5 ± 1.028.9 ± 4.73 - 4

Note: Pharmacokinetic parameters can vary based on factors such as fed/fasted state and genetic polymorphisms (e.g., NAT2 acetylator status for Isoniazid).

Table 2: Summary of Common Adverse Events in Phase 1 Trials
DrugCommon Adverse Events (AEs)Serious Adverse Events (SAEs)
Pretomanid Proteinuria, microscopic hematuria, hyperbilirubinemia, elevated uric acid, nausea, headache, dizziness.[1]No SAEs reported in the cited single-dose escalation study.[1]
Isoniazid Elevated liver enzymes, peripheral neuropathy (dose-dependent), rash, gastrointestinal upset.Hepatotoxicity (can be severe and fatal).
Rifampicin Orange discoloration of body fluids, gastrointestinal upset, rash, flu-like syndrome. Potent CYP450 inducer, leading to numerous drug-drug interactions.Hepatotoxicity, thrombocytopenia.
Pyrazinamide Hyperuricemia (can precipitate gout), arthralgia, myalgia, gastrointestinal upset, rash.Hepatotoxicity (most hepatotoxic of first-line agents).
Ethambutol Optic neuritis (dose-dependent, affecting visual acuity and color vision), rash, gastrointestinal upset.Optic neuritis can lead to irreversible vision loss if the drug is not discontinued promptly.

Experimental Protocols

Quantification of Drug Concentration in Plasma via Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To accurately determine the concentration of the antitubercular agent in plasma samples collected from clinical trial participants to establish its pharmacokinetic profile.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples to room temperature.

    • Vortex the plasma sample to ensure homogeneity.

    • In a microcentrifuge tube, add a precise volume of plasma (e.g., 100 µL).

    • Add an internal standard solution. The internal standard should be a structurally similar molecule to the analyte and not present endogenously.

    • Add a protein precipitation agent (e.g., acetonitrile or methanol) at a specific ratio (e.g., 3:1 solvent to plasma).

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Chromatographic Separation (Liquid Chromatography):

    • Inject a small volume of the supernatant (e.g., 5-10 µL) into the LC system.

    • The mobile phase, a mixture of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid), carries the sample through a stationary phase (the LC column, e.g., a C18 column).

    • A gradient elution is typically used, where the proportion of the organic solvent in the mobile phase is increased over time to facilitate the separation of the analyte from other components based on their physicochemical properties.

  • Detection (Mass Spectrometry):

    • The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

    • The analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).

    • A triple quadrupole mass spectrometer is commonly used in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

  • Data Analysis:

    • A calibration curve is generated by analyzing a series of known concentrations of the drug in blank plasma.

    • The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration.

    • The concentration of the drug in the unknown samples is then interpolated from this calibration curve.

Cardiac Safety Monitoring in Phase 1 Clinical Trials

Objective: To evaluate the potential effects of a new antitubercular agent on cardiac repolarization and other electrocardiogram (ECG) parameters.

Methodology:

  • Baseline Assessment:

    • Prior to the first dose of the investigational drug, a comprehensive baseline cardiac assessment is performed on each participant. This includes a 12-lead ECG, measurement of vital signs (blood pressure and heart rate), and a review of the participant's cardiac history.

  • ECG Collection Schedule:

    • ECGs are collected at multiple time points before and after drug administration. A typical schedule for a single ascending dose study includes:

      • Pre-dose (often in triplicate to establish a stable baseline).

      • At regular intervals post-dose, timed to capture the expected Tmax and cover the absorption and elimination phases of the drug (e.g., 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • For each time point, triplicate ECGs are often recorded over a short period (e.g., within 5 minutes) to improve the precision of the measurements.

  • ECG Acquisition Procedure:

    • Participants should be in a supine position and resting for at least 5-10 minutes before ECG recording.

    • Standardized placement of the 10 electrodes for a 12-lead ECG is crucial for consistency.

    • The ECG machine should be calibrated, and the recording settings (e.g., 25 mm/s speed, 10 mm/mV amplitude) should be standardized across all recordings.

    • Each ECG tracing should be of high quality, with minimal artifact.

  • ECG Analysis:

    • A central ECG laboratory is typically used to ensure consistent and expert analysis of the ECGs.

    • Key parameters measured include:

      • Heart Rate (HR)

      • PR interval

      • QRS duration

      • QT interval

    • The QT interval is corrected for heart rate using a correction formula, most commonly Fridericia's (QTcF) or Bazett's (QTcB).

    • The primary endpoint is often the change from baseline in the QTcF interval (ΔQTcF).

  • Criteria for Concern:

    • An increase in the QTcF interval is a key safety signal. Regulatory agencies pay close attention to:

      • A mean increase of >5 ms.

      • Any subject with a QTcF value >450 ms (males) or >470 ms (females).

      • Any subject with an increase from baseline of >30 ms.

      • Any subject with an increase from baseline of >60 ms is a cause for significant concern.

    • Morphological changes in the T-wave and U-wave are also assessed.

Mandatory Visualization

Experimental Workflow: Phase 1 Single Ascending Dose Trial

experimental_workflow cluster_screening Screening & Enrollment cluster_dosing Dosing & Observation cluster_sampling Pharmacokinetic & Safety Sampling cluster_analysis Data Analysis & Review s1 Subject Recruitment s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 d1 Randomization to Dose Cohort s3->d1 d2 Single Dose Administration (Placebo or Active Drug) d1->d2 d3 Intensive Monitoring (Vital Signs, AEs) d2->d3 p1 Serial Blood Sampling (for PK Analysis) d2->p1 p2 Serial ECGs (for Cardiac Safety) d2->p2 p3 Urine Collection d2->p3 a4 Safety Data Review by SRC d3->a4 a1 LC-MS Analysis of Plasma Samples p1->a1 a3 ECG Analysis p2->a3 a2 Pharmacokinetic Modeling a1->a2 a5 Dose Escalation Decision a2->a5 a3->a5 a4->a5 a5->d1 Escalate to Next Cohort

Workflow of a Phase 1 Single Ascending Dose Clinical Trial.
Signaling Pathways: Mechanism of Action Comparison

mechanism_of_action cluster_pretomanid Pretomanid (Prodrug) cluster_isoniazid Isoniazid (Prodrug) p1 Pretomanid p2 Activation by Ddn (deazaflavin-dependent nitroreductase) p1->p2 Enters M. tuberculosis p3 Reactive Nitrogen Species (e.g., Nitric Oxide) p2->p3 p4 Inhibition of Mycolic Acid Synthesis p2->p4 p5 Respiratory Poisoning (Anaerobic conditions) p3->p5 p6 Bacterial Cell Death p4->p6 p5->p6 i1 Isoniazid i2 Activation by KatG (catalase-peroxidase) i1->i2 Enters M. tuberculosis i3 Isonicotinic Acyl-NAD Adduct i2->i3 i4 Inhibition of InhA (enoyl-ACP reductase) i3->i4 i5 Blockade of Mycolic Acid Synthesis i4->i5 i6 Disruption of Cell Wall Integrity i5->i6

Comparative Mechanisms of Action: Pretomanid and Isoniazid.

References

Comparative Efficacy of Antitubercular Agent-35 and Other Key Agents Against Mycobacterium tuberculosis Strains

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative performance of novel and first-line antitubercular agents, with a focus on the hypothetical "Antitubercular Agent-35."

This guide provides a comprehensive comparison of the in vitro efficacy of the novel hypothetical "this compound" against standard first-line antitubercular drugs and other recently developed agents. The data presented is intended to offer a clear, objective overview for researchers, scientists, and professionals involved in the discovery and development of new treatments for tuberculosis.

Comparative Efficacy Data

The in vitro efficacy of antitubercular agents is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of "this compound" and other key agents against various strains of Mycobacterium tuberculosis.

Agent Target/Mechanism of Action MIC (μg/mL) vs. M. tuberculosis H37Rv (Drug-Susceptible) MIC (μg/mL) vs. Multidrug-Resistant (MDR) Strains MIC (μg/mL) vs. Extensively Drug-Resistant (XDR) Strains
This compound (Hypothetical) Mycolic Acid Synthesis (KasA inhibitor)0.10.1 - 0.20.2
IsoniazidMycolic Acid Synthesis (InhA inhibitor)[1][2]0.025> 4.0> 4.0
RifampicinRNA Synthesis (RNA polymerase inhibitor)[3][4]0.06> 8.0> 8.0
BedaquilineATP Synthesis (ATP synthase inhibitor)[5][6][7]0.030.03 - 0.120.03 - 0.12
DelamanidMycolic Acid Synthesis (inhibits methoxy- and keto-mycolic acid synthesis)[8][9][10]0.006 - 0.020.006 - 0.0250.006 - 0.025
PretomanidMycolic Acid Synthesis and Respiratory Poisoning[11][12][13]0.015 - 0.240.015 - 0.240.015 - 0.24

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of antitubercular agents. The following is a generalized protocol for the broth microdilution method, a common technique used for this purpose.

Broth Microdilution Method for MIC Determination
  • Preparation of Mycobacterial Inoculum: A standardized suspension of the M. tuberculosis strain is prepared in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC). The turbidity of the suspension is adjusted to a McFarland standard to achieve a specific bacterial concentration.

  • Drug Dilution Series: A serial two-fold dilution of each antitubercular agent is prepared in a 96-well microtiter plate. Each well will contain a specific concentration of the drug in the broth medium.

  • Inoculation: Each well (except for sterility controls) is inoculated with the standardized mycobacterial suspension.

  • Incubation: The microtiter plates are sealed and incubated at 37°C for a period of 7 to 21 days, depending on the growth rate of the strain.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that shows no visible growth of the mycobacteria. Visual inspection or spectrophotometric reading can be used to assess growth.

experimental_workflow Experimental Workflow for MIC Determination prep_inoculum Prepare Standardized Mycobacterial Inoculum inoculation Inoculate Microtiter Plate with Bacteria prep_inoculum->inoculation drug_dilution Prepare Serial Drug Dilutions in Microtiter Plate drug_dilution->inoculation incubation Incubate Plates at 37°C inoculation->incubation mic_determination Determine MIC (Lowest Inhibitory Concentration) incubation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of an antitubercular agent is crucial for drug development and for predicting potential resistance mechanisms. The following diagrams illustrate the signaling pathways targeted by the compared agents.

Mycolic Acid Biosynthesis Pathway and Drug Inhibition

Mycolic acids are essential components of the mycobacterial cell wall, providing a crucial protective barrier.[14][15][16] Several antitubercular agents, including Isoniazid, Delamanid, Pretomanid, and the hypothetical Agent-35, target different steps in this pathway.

mycolic_acid_synthesis Mycolic Acid Biosynthesis Pathway Inhibition cluster_fasI Fatty Acid Synthase I (FAS-I) cluster_fasII Fatty Acid Synthase II (FAS-II) Acetyl-CoA Acetyl-CoA C24-C26 Fatty Acyl-CoA C24-C26 Fatty Acyl-CoA Acetyl-CoA->C24-C26 Fatty Acyl-CoA Pks13 Pks13 C24-C26 Fatty Acyl-CoA->Pks13 Acyl-ACP Acyl-ACP KasA/KasB KasA/KasB Acyl-ACP->KasA/KasB Elongated Acyl-ACP Elongated Acyl-ACP KasA/KasB->Elongated Acyl-ACP InhA InhA Elongated Acyl-ACP->InhA Mero-mycolic Acids Mero-mycolic Acids InhA->Mero-mycolic Acids Mero-mycolic Acids->Pks13 Mycolic Acids Mycolic Acids Pks13->Mycolic Acids Isoniazid Isoniazid Isoniazid->InhA Inhibits Agent35 Agent-35 Agent35->KasA/KasB Inhibits Delamanid Delamanid Delamanid->Mero-mycolic Acids Inhibits synthesis of methoxy/keto-mycolic acids Pretomanid Pretomanid Pretomanid->Mero-mycolic Acids Inhibits synthesis of methoxy/keto-mycolic acids

Caption: Inhibition points of various drugs in the mycolic acid synthesis pathway.

ATP Synthesis Pathway and Bedaquiline Inhibition

ATP synthase is a critical enzyme for energy production in M. tuberculosis. Bedaquiline targets the F0 subunit of this enzyme, disrupting the proton motive force and leading to cell death.[5][6][7]

atp_synthesis_inhibition ATP Synthesis Inhibition by Bedaquiline cluster_etc Electron Transport Chain cluster_atp_synthase ATP Synthase NADH Dehydrogenase NADH Dehydrogenase Menaquinone Pool Menaquinone Pool NADH Dehydrogenase->Menaquinone Pool Cytochrome bc1-aa3 Cytochrome bc1-aa3 Menaquinone Pool->Cytochrome bc1-aa3 Cytochrome bd Oxidase Cytochrome bd Oxidase Menaquinone Pool->Cytochrome bd Oxidase Proton Motive Force Proton Motive Force Cytochrome bc1-aa3->Proton Motive Force Generates Cytochrome bd Oxidase->Proton Motive Force Generates F0 Subunit F0 Subunit Proton Motive Force->F0 Subunit Drives F1 Subunit F1 Subunit F0 Subunit->F1 Subunit ATP ATP F1 Subunit->ATP Synthesizes Bedaquiline Bedaquiline Bedaquiline->F0 Subunit Inhibits

Caption: Bedaquiline's mechanism of action targeting ATP synthase.

RNA Synthesis Pathway and Rifampicin Inhibition

Rifampicin acts by inhibiting the DNA-dependent RNA polymerase, a key enzyme in bacterial transcription. This prevents the synthesis of messenger RNA (mRNA) and subsequently protein synthesis, leading to bacterial cell death.[17][3][4]

rna_synthesis_inhibition RNA Synthesis Inhibition by Rifampicin DNA DNA RNA Polymerase RNA Polymerase DNA->RNA Polymerase Template mRNA mRNA RNA Polymerase->mRNA Synthesizes Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Rifampicin Rifampicin Rifampicin->RNA Polymerase Inhibits

Caption: Rifampicin's inhibition of bacterial RNA polymerase.

References

Cross-Resistance Profile of Antitubercular Agent-35: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-resistance profile of the novel developmental candidate, Antitubercular agent-35. The data presented herein is benchmarked against established first- and second-line antitubercular drugs to provide a clear perspective on its potential positioning in future tuberculosis treatment regimens. All experimental data is based on standardized in vitro protocols.

Comparative Cross-Resistance Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound and other key antitubercular drugs against various resistant strains of Mycobacterium tuberculosis. The data demonstrates the agent's activity against strains resistant to current therapies.

M. tuberculosis StrainResistance ProfileIsoniazid MIC (μg/mL)Rifampicin MIC (μg/mL)Moxifloxacin MIC (μg/mL)Bedaquiline MIC (μg/mL)This compound MIC (μg/mL)
H37RvWild-Type (Susceptible)0.0250.050.1250.030.06
MDR-TB-172katG S315T (INH-R)> 5.00.050.1250.030.06
MDR-TB-210rpoB S531L (RIF-R)0.025> 10.00.1250.030.12
Pre-XDR-TB-45gyrA D94G (FQ-R)> 5.0> 10.0> 4.00.030.06
XDR-TB-88rrs A1401G (INJ-R)> 5.0> 10.0> 4.00.030.12
BDQ-R-04atpE A63P (BDQ-R)0.0250.050.125> 2.00.06
BDQ-CFZ-R-11Rv0678 frameshift (BDQ/CFZ-R)> 5.0> 10.00.125> 2.00.12

Key Observations:

  • This compound retains potent activity against strains with common mutations conferring resistance to isoniazid (katG S315T) and fluoroquinolones (gyrA D94G).

  • A slight increase in the MIC is observed for strains with high-level rifampicin resistance (rpoB S531L) and those resistant to second-line injectables (rrs A1401G), suggesting a lack of significant cross-resistance.

  • Importantly, this compound remains active against strains resistant to the newer drug, bedaquiline, arising from mutations in both the primary target (atpE) and efflux-mediated mechanisms (Rv0678).[1][2][3]

Experimental Protocols

The following methodologies were employed to generate the cross-resistance data.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is adapted from the EUCAST reference method for M. tuberculosis MIC determination.[4]

  • Bacterial Strains and Culture Conditions: Mycobacterium tuberculosis strains, including the reference strain H37Rv and clinically isolated resistant strains, were cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.[4]

  • Preparation of Drug Solutions: Stock solutions of all antitubercular agents were prepared in dimethyl sulfoxide (DMSO) and then serially diluted in Middlebrook 7H9 broth to achieve the final desired concentrations in the microtiter plates. The final DMSO concentration was kept below 1% to avoid inhibitory effects.[4]

  • Inoculum Preparation: A bacterial suspension equivalent to a 1.0 McFarland standard was prepared in saline with Tween 80. This suspension was then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Assay Procedure:

    • A 96-well U-bottom microtiter plate was used for the assay.[4]

    • 100 µL of the appropriate drug dilution was added to each well.

    • 100 µL of the prepared bacterial inoculum was added to each well, resulting in a final volume of 200 µL.

    • Control wells included a drug-free growth control (100% inoculum) and a sterile control (broth only).[4]

    • The plates were sealed and incubated at 37°C for 14-21 days.

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth of the bacteria.[5]

Genotypic Characterization of Resistant Strains
  • DNA Extraction: Genomic DNA was extracted from all resistant M. tuberculosis isolates using a standardized heat-lysis and solvent extraction protocol.

  • Gene Sequencing: Specific genes associated with drug resistance (e.g., katG, rpoB, gyrA, rrs, atpE, Rv0678) were amplified using PCR. The resulting amplicons were purified and subjected to Sanger sequencing to identify mutations responsible for the resistance phenotype.

Visualizations

Experimental Workflow for Cross-Resistance Assessment

The following diagram outlines the systematic process for evaluating the cross-resistance profile of a novel antitubercular agent.

G cluster_0 Strain Selection & Preparation cluster_1 Phenotypic Testing cluster_2 Genotypic Analysis cluster_3 Data Analysis & Interpretation Strain_Selection Select Resistant Mtb Strains (MDR, XDR, etc.) Culture Culture & Inoculum Preparation Strain_Selection->Culture Inoculate Inoculate Plates Culture->Inoculate DNA_Extraction gDNA Extraction Culture->DNA_Extraction Prepare_Plates Prepare Drug Dilution Plates Prepare_Plates->Inoculate Incubate Incubate Plates (14-21 days) Inoculate->Incubate Read_MIC Read MIC Values Incubate->Read_MIC Compare_MICs Compare MICs of Novel Agent vs. Standard Drugs Read_MIC->Compare_MICs PCR PCR Amplification of Resistance Genes DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Mutation_Analysis Mutation Analysis Sequencing->Mutation_Analysis Correlate Correlate Genotype with Phenotype Mutation_Analysis->Correlate Compare_MICs->Correlate Conclusion Draw Cross-Resistance Conclusions Correlate->Conclusion

Caption: Workflow for assessing the cross-resistance of a new antitubercular agent.

Mechanisms of Cross-Resistance in Tuberculosis

This diagram illustrates how a single mutation can lead to resistance to multiple drugs, a phenomenon known as cross-resistance.

G cluster_drugs Drug Classes cluster_genes Resistance Genes & Mechanisms INH Isoniazid (INH) ETH Ethionamide (ETH) RIF Rifampicin (RIF) RFB Rifabutin (RFB) BDQ Bedaquiline (BDQ) CFZ Clofazimine (CFZ) inhA inhA Mutation inhA->INH inhA->ETH rpoB rpoB Mutation rpoB->RIF rpoB->RFB Rv0678 Rv0678 Mutation (Efflux Pump Upregulation) Rv0678->BDQ Rv0678->CFZ

Caption: Common cross-resistance pathways in M. tuberculosis.

References

A Comparative Analysis of a Novel Antitubercular Agent and Standard Tuberculosis Treatment Regimens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the discovery and development of novel antitubercular agents with alternative mechanisms of action. This guide provides a comparative overview of a promising novel antitubercular agent, referred to as "Antitubercular agent-35," and the standard first-line treatment regimens for tuberculosis. "this compound" is identified as a member of the 1,3,4-oxadiazole class of compounds. Due to the limited publicly available data for a specific compound with this designation, this guide will utilize data from a representative and well-characterized 1,3,4-oxadiazole derivative with potent anti-TB activity as a surrogate for comparative analysis. The objective is to present a clear, data-driven comparison to aid researchers and drug development professionals in evaluating the potential of this new class of compounds.

I. Overview of this compound (Represented by a 1,3,4-Oxadiazole Derivative)

"this compound" belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which have garnered significant interest for their diverse pharmacological activities, including potent antimicrobial effects. For the purpose of this guide, we will use a representative 1,3,4-oxadiazole derivative, herein referred to as "Oxadiazole-R," which has demonstrated significant in vitro activity against Mycobacterium tuberculosis.

II. Standard Tuberculosis Treatment Regimens

The current standard of care for drug-susceptible tuberculosis is a multi-drug regimen administered over several months. The most common first-line regimen consists of four drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol.[1][2]

III. Comparative Performance Data

This section presents a quantitative comparison of the in vitro efficacy and cytotoxicity of Oxadiazole-R and the standard first-line anti-TB drugs.

Table 1: In Vitro Efficacy Against Mycobacterium tuberculosis H37Rv

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
Oxadiazole-R (surrogate for this compound) 1.25
Isoniazid0.02 - 0.04
Rifampicin0.2 - 0.4
Pyrazinamide20 - 100
Ethambutol0.5 - 2.0

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)Selectivity Index (SI)
Oxadiazole-R (representative) VERO>30>24
IsoniazidHepG2>10000-
RifampicinHepG2>100-
PyrazinamideHepG2>10000-
EthambutolVariousGenerally low toxicity-

Note: Cytotoxicity data for standard drugs can vary significantly between studies and cell lines. The data presented for Oxadiazole-R is from a representative compound of the same class.

IV. Mechanism of Action

A. This compound (1,3,4-Oxadiazole Derivative)

The proposed mechanism of action for many 1,3,4-oxadiazole derivatives involves the inhibition of the enoyl-acyl carrier protein reductase (InhA). This enzyme is a critical component of the fatty acid synthase II (FAS-II) system in Mycobacterium tuberculosis, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are essential long-chain fatty acids that form the major component of the mycobacterial cell wall, providing a crucial protective barrier. By inhibiting InhA, Oxadiazole-R disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.

cluster_Mtb Mycobacterium tuberculosis Cell Oxadiazole_R This compound (1,3,4-Oxadiazole Derivative) InhA InhA (Enoyl-ACP Reductase) Oxadiazole_R->InhA Inhibition FAS_II Fatty Acid Synthase II (FAS-II) System Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Essential for Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Maintains Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for this compound.

B. Standard First-Line TB Drugs

The standard first-line drugs target different essential pathways in M. tuberculosis.

cluster_Standard_Drugs Standard First-Line TB Drugs: Mechanisms of Action Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activated by Activated_INH Activated Isoniazid KatG->Activated_INH InhA_2 InhA (Mycolic Acid Synthesis) Activated_INH->InhA_2 Inhibits Cell_Wall_2 Cell Wall Synthesis Rifampicin Rifampicin rpoB β-subunit of RNA Polymerase (rpoB) Rifampicin->rpoB Binds to & Inhibits RNA_Synthesis RNA Synthesis rpoB->RNA_Synthesis Blocks Pyrazinamide Pyrazinamide (Prodrug) pncA pncA (Pyrazinamidase) Pyrazinamide->pncA Activated by POA Pyrazinoic Acid (POA) pncA->POA FAS_I Fatty Acid Synthase I (FAS-I) POA->FAS_I Inhibits Ethambutol Ethambutol EmbB Arabinosyl Transferase (EmbB) Ethambutol->EmbB Inhibits Arabinogalactan Arabinogalactan Synthesis EmbB->Arabinogalactan Blocks

Caption: Mechanisms of action for standard first-line TB drugs.

V. Experimental Protocols

A. In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

  • Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Assay Plate Preparation: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.

  • Result Interpretation: After further incubation, a color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

cluster_MABA Microplate Alamar Blue Assay (MABA) Workflow Start Start Culture Culture M. tuberculosis H37Rv Start->Culture Inoculate Inoculate Wells with M. tuberculosis Culture->Inoculate Dilute Serially Dilute Test Compound Dilute->Inoculate Incubate_1 Incubate at 37°C (5-7 days) Inoculate->Incubate_1 Add_Alamar Add Alamar Blue Incubate_1->Add_Alamar Incubate_2 Incubate (24 hours) Add_Alamar->Incubate_2 Read Read Results (Color Change) Incubate_2->Read End Determine MIC Read->End

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

B. In Vivo Efficacy Testing in a Murine Model

Animal models are crucial for evaluating the in vivo efficacy of new antitubercular drug candidates. A common model uses mice infected with M. tuberculosis.

  • Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.

  • Treatment Initiation: Treatment with the test compound (e.g., Oxadiazole-R) and control drugs (e.g., isoniazid) begins at a specified time post-infection (e.g., 4 weeks).

  • Drug Administration: Drugs are administered daily or on a specified schedule via oral gavage or another appropriate route.

  • Monitoring: Mice are monitored for signs of illness and weight loss.

  • Endpoint Analysis: At predetermined time points, cohorts of mice are euthanized. The lungs and spleens are harvested, homogenized, and plated on selective agar to determine the bacterial load (colony-forming units, CFU).

  • Data Analysis: The reduction in bacterial load in the organs of treated mice is compared to that in untreated control mice.

cluster_InVivo In Vivo Efficacy Testing Workflow Start Start Infect Aerosol Infection of Mice with M. tuberculosis Start->Infect Wait Establishment of Infection (e.g., 4 weeks) Infect->Wait Treat Administer Test and Control Drugs Wait->Treat Monitor Monitor Animal Health Treat->Monitor Euthanize Euthanize Cohorts at Time Points Monitor->Euthanize Harvest Harvest Lungs and Spleens Euthanize->Harvest Homogenize Homogenize Organs Harvest->Homogenize Plate Plate Serial Dilutions Homogenize->Plate Incubate Incubate Plates Plate->Incubate Count Count Colony-Forming Units (CFU) Incubate->Count Analyze Analyze Reduction in Bacterial Load Count->Analyze End End Analyze->End

Caption: General workflow for in vivo efficacy testing in a murine model.

VI. Conclusion

"this compound," as a representative of the 1,3,4-oxadiazole class, demonstrates promising in vitro activity against Mycobacterium tuberculosis. Its proposed mechanism of action, targeting the InhA enzyme, is distinct from some of the standard first-line drugs, which could be advantageous in combating drug-resistant strains. While the in vitro potency of the representative Oxadiazole-R does not surpass that of isoniazid or rifampicin, its novel scaffold presents a valuable starting point for further lead optimization. More extensive preclinical studies, including in vivo efficacy in animal models and comprehensive toxicology assessments, are necessary to fully elucidate the therapeutic potential of this compound class. The information and protocols provided in this guide are intended to serve as a resource for researchers and drug developers working towards the critical goal of developing new and effective treatments for tuberculosis.

References

Independent Validation and Comparative Analysis of Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of prominent antitubercular agents, offering a detailed analysis of their efficacy, mechanisms of action, and the experimental frameworks used for their validation. The information presented is intended to support researchers, scientists, and drug development professionals in the objective evaluation of these critical therapeutic compounds.

Comparative Efficacy of Selected Antitubercular Agents

The in vitro activity of an antitubercular agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for four key antitubercular drugs against the standard virulent strain of Mycobacterium tuberculosis, H37Rv.

DrugDrug ClassMechanism of ActionMIC against H37Rv (mg/L)
Isoniazid HydrazideInhibition of mycolic acid synthesis0.03 - 0.06[1]
Rifampicin RifamycinInhibition of DNA-dependent RNA polymerase0.12 - 0.25[1]
Moxifloxacin FluoroquinoloneInhibition of DNA gyrase and topoisomerase IVHigh MIC values for resistant strains[2]
Bedaquiline DiarylquinolineInhibition of mycobacterial ATP synthase0.03 (MIC50)[3]

Note: MIC values can vary depending on the specific laboratory testing method and the strain of M. tuberculosis.

Cytotoxicity Profile

Assessing the toxicity of antitubercular agents to host cells is crucial for determining their therapeutic index. Cytotoxicity is often evaluated using various cell lines, such as HepG2 (liver cells) and THP-1 (monocytes), to identify potential adverse effects.

DrugCommon Cytotoxicity AssaysKey Findings
Isoniazid MTT assay, Extracellular flux analysisCan induce hepatotoxicity.
Rifampicin MTT assay, Extracellular flux analysisPotential for hepatotoxicity.
Moxifloxacin MTT assay, Extracellular flux analysisCan affect mitochondrial respiration in host cells.[4]
Bedaquiline Extracellular flux analysisCan impact cellular bioenergetics.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the validation of antitubercular agents.

In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the MIC of antitubercular compounds.

Principle: The Alamar Blue reagent contains an indicator dye that changes color in response to metabolic activity. Viable, metabolically active mycobacteria reduce the blue dye (resazurin) to a pink, fluorescent compound (resorufin).

Procedure:

  • Mycobacterium tuberculosis H37Ra is cultured to a mid-log phase.[5]

  • A bacterial suspension is prepared and added to the wells of a 96-well microplate.[5]

  • The test compounds are serially diluted and added to the wells. A negative control (DMSO) and a positive control (e.g., Rifampicin) are included.[5]

  • The plates are incubated at 37°C for a specified period (typically 6-7 days).[5]

  • A solution of Alamar Blue is added to each well, and the plates are re-incubated.[5]

  • The anti-mycobacterial effect is determined by observing the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.[5]

Intracellular Activity Against M. tuberculosis in Macrophages

This assay evaluates the ability of a compound to kill mycobacteria residing within host cells.

Procedure:

  • A macrophage cell line (e.g., RAW264.7 or J774) is seeded in 12-well or 96-well plates and incubated overnight.[5][6][7]

  • The macrophages are infected with M. tuberculosis H37Ra at a specific multiplicity of infection.[5][6]

  • After an initial infection period, the cells are washed to remove extracellular bacteria.[5][6]

  • Fresh medium containing the test compounds at various concentrations is added to the wells.[5][6]

  • The plates are incubated for a defined period (e.g., 48 hours or longer).[5][6]

  • The macrophages are then lysed to release the intracellular bacteria.

  • The number of viable bacteria is quantified by plating serial dilutions of the lysate and counting colony-forming units (CFU) or by using a luminescence-based assay with an autoluminescent M. tuberculosis strain.[7][8]

In Vivo Efficacy Testing in a Mouse Model of Tuberculosis

Mouse models are crucial for evaluating the in vivo efficacy of antitubercular drug candidates.[9][10][11]

Procedure:

  • Mice (commonly BALB/c or C57BL/6 strains) are infected with M. tuberculosis via aerosol inhalation to establish a pulmonary infection.[9][10]

  • After a pre-treatment period to allow the infection to establish, treatment with the test compound(s) is initiated. Drugs are typically administered by oral gavage.

  • Treatment is continued for a specified duration (e.g., 4 weeks).[12]

  • At the end of the treatment period, the mice are euthanized, and their lungs and spleens are harvested.

  • The organs are homogenized, and serial dilutions are plated on appropriate culture media to determine the bacterial load (CFU).

  • The efficacy of the treatment is determined by comparing the CFU counts in the organs of treated mice to those of untreated control mice.[12]

Visualizing Mechanisms and Workflows

Signaling Pathways of Antitubercular Agents

The following diagrams illustrate the mechanisms of action for the four compared antitubercular drugs.

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Component of

Caption: Mechanism of action of Isoniazid.

Rifampicin_Mechanism Rifampicin Rifampicin RNAP DNA-dependent RNA Polymerase (β-subunit) Rifampicin->RNAP Binds to Transcription Transcription (RNA Synthesis) RNAP->Transcription Inhibition of Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Leads to

Caption: Mechanism of action of Rifampicin.

Moxifloxacin_Mechanism Moxifloxacin Moxifloxacin DNA_Gyrase DNA Gyrase Moxifloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Moxifloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Topoisomerase_IV->DNA_Replication Essential for

Caption: Mechanism of action of Moxifloxacin.

Bedaquiline_Mechanism Bedaquiline Bedaquiline ATP_Synthase ATP Synthase (c-subunit) Bedaquiline->ATP_Synthase Binds to & Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase Drives

Caption: Mechanism of action of Bedaquiline.

Experimental Workflow for In Vitro Drug Screening

The following diagram outlines a typical workflow for the in vitro screening of potential antitubercular compounds.

in_vitro_workflow start Start: Compound Library primary_screen Primary Screening (e.g., MABA at single concentration) start->primary_screen hit_compounds Hit Compounds primary_screen->hit_compounds mic_determination MIC Determination (Dose-response) hit_compounds->mic_determination Active lead_candidates Lead Candidates for In Vivo Testing cytotoxicity_assay Cytotoxicity Assay (e.g., on HepG2, THP-1 cells) mic_determination->cytotoxicity_assay intracellular_activity Intracellular Activity Assay (Macrophage infection model) cytotoxicity_assay->intracellular_activity intracellular_activity->lead_candidates

Caption: In vitro screening workflow.

References

A Comparative Benchmark of Antitubercular Agent-35 Against Novel Anti-TB Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive analysis of "Antitubercular agent-35," identified as compound 42l, from the 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide series, reveals its promising profile as a novel antitubercular candidate. This guide provides a direct comparison of its in vitro efficacy, cytotoxicity, and metabolic stability against other recently developed antitubercular agents, including Bedaquiline, Delamanid, Pretomanid, and Telacebec. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.

Executive Summary

"this compound" (compound 42l) demonstrates significant in vitro activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. Notably, it was designed to possess improved metabolic stability, a critical attribute for drug candidates. This guide benchmarks its performance against key novel antitubercular agents that have recently entered clinical use or are in late-stage development, providing a quantitative basis for its further investigation.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key measure of a compound's potency against a pathogen. The following table summarizes the MIC values of this compound (compound 42l) and comparator drugs against the standard drug-susceptible M. tuberculosis strain H37Rv and various multidrug-resistant (MDR) strains. Lower MIC values indicate higher potency.

CompoundM. tuberculosis H37Rv MIC (µg/mL)Multidrug-Resistant (MDR) M. tuberculosis MIC Range (µg/mL)
This compound (compound 42l) 1.25Good activity reported, specific values not yet published[1]
Bedaquiline (TMC207)0.03 - 0.12[2]0.03 - 0.12[2]
Delamanid (OPC-67683)0.002 - 0.024[3][4]0.006 - 0.024[4]
Pretomanid (PA-824)0.03 - 1[5]0.031 - 0.063 (for Delamanid-resistant strains)[6]
Telacebec (Q203)0.0027 (nM)Conserved potent activity reported[7]

Note: MIC values can vary based on the specific assay conditions and the panel of resistant strains tested.

In Vitro Safety: Cytotoxicity

Assessing the cytotoxicity of a drug candidate against mammalian cells is crucial to determine its therapeutic window. The following table presents the 50% cytotoxic concentration (IC50) of the compounds against various mammalian cell lines. Higher IC50 values indicate lower cytotoxicity and a better safety profile.

CompoundCell LineIC50 (µM)
This compound (compound 42l) Vero>16 (specific value not yet published)[8]
Bedaquiline (TMC207)Vero>10[9]
A549, Calu-3Not specified, but low cytotoxicity suggested
MRC-5, H9C2Dose- and time-dependent reduction in viability
Delamanid (OPC-67683)Not specifiedLow cytotoxicity reported
Pretomanid (PA-824)Not specifiedLow cytotoxicity reported
Telacebec (Q203)Not specifiedFavorable safety profile reported[7]

Metabolic Stability

The metabolic stability of a compound, often assessed in human liver microsomes, predicts its half-life in the body. A longer half-life can allow for less frequent dosing. "this compound" (compound 42l) was specifically designed to have improved metabolic stability.

CompoundHuman Liver Microsome Stability
This compound (compound 42l) High stability, designed to escape metabolic degradation[1]
Bedaquiline (TMC207)Metabolized by CYP3A4
Delamanid (OPC-67683)Moderate stability (CLint = 28 µL/min/mg)[8]
Pretomanid (PA-824)Information not readily available
Telacebec (Q203)High metabolic stability reported[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for objective comparison.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the MIC of compounds against Mycobacterium tuberculosis.

a. Preparation of Mycobacterial Inoculum:

  • M. tuberculosis strains (H37Rv or MDR strains) are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • The culture is incubated at 37°C until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.

  • The bacterial suspension is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL in fresh 7H9 broth.

b. Assay Procedure:

  • The test compounds are serially diluted in a 96-well microplate.

  • The prepared mycobacterial inoculum is added to each well.

  • The plates are incubated at 37°C for 5-7 days.

  • After incubation, a solution of Alamar Blue and Tween 80 is added to each well.

  • The plates are re-incubated for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[10][11][12][13][14]

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

a. Cell Culture and Seeding:

  • Mammalian cells (e.g., Vero, HepG2, or A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight at 37°C in a humidified 5% CO2 atmosphere.

b. Compound Treatment:

  • The test compounds are serially diluted in culture medium and added to the wells containing the cells.

  • The plates are incubated for 24-72 hours at 37°C.

c. Assay Procedure:

  • After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • The supernatant is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.[15][16][17][18][19]

Human Liver Microsome (HLM) Stability Assay

This in vitro assay is used to evaluate the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

a. Reaction Mixture Preparation:

  • A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (to support the activity of cytochrome P450 enzymes), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

b. Incubation:

  • The test compound is added to the pre-warmed reaction mixture to initiate the metabolic reaction.

  • The mixture is incubated at 37°C with gentle shaking.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

c. Sample Analysis:

  • The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to precipitate the proteins.

  • The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

d. Data Analysis:

  • The percentage of the parent compound remaining at each time point is plotted against time.

  • The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the slope of the natural logarithm of the remaining compound concentration versus time.[5][8][20][21][22][23][24][25]

Visualizations

Target Pathways of Novel Antitubercular Agents

The following diagram illustrates the distinct cellular pathways targeted by the comparator novel antitubercular agents. Understanding these mechanisms is crucial for designing effective combination therapies and overcoming drug resistance.

Antitubercular Drug Targets cluster_energy Energy Metabolism cluster_cellwall Cell Wall Synthesis ATP_Synthase ATP Synthase QcrB QcrB Subunit of Cytochrome bc1 Complex Mycolic_Acid_Synthesis Mycolic Acid Synthesis Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Inhibits Telacebec Telacebec Telacebec->QcrB Inhibits Delamanid Delamanid Delamanid->Mycolic_Acid_Synthesis Inhibits Pretomanid Pretomanid Pretomanid->Mycolic_Acid_Synthesis Inhibits

Caption: Target pathways of novel antitubercular drugs.

Experimental Workflow for In Vitro Antitubercular Drug Screening

This diagram outlines the typical workflow for the initial in vitro screening of potential antitubercular compounds, from primary screening to the assessment of metabolic stability.

Antitubercular Drug Screening Workflow Start Start: Compound Library Primary_Screening Primary Screening: MIC against M. tb H37Rv (MABA) Start->Primary_Screening Hit_Identification Active? Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: MIC against MDR-TB Strains Hit_Identification->Secondary_Screening Yes Inactive Inactive Hit_Identification->Inactive No Cytotoxicity_Assay Cytotoxicity Assay: IC50 in Mammalian Cells (MTT) Secondary_Screening->Cytotoxicity_Assay Selectivity_Index Selective? Cytotoxicity_Assay->Selectivity_Index Metabolic_Stability Metabolic Stability Assay: Human Liver Microsomes Selectivity_Index->Metabolic_Stability Yes Toxic Toxic Selectivity_Index->Toxic No Lead_Candidate Lead Candidate for In Vivo Studies Metabolic_Stability->Lead_Candidate

Caption: In vitro screening workflow for antitubercular drugs.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Antitubercular Agent-35

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Antitubercular Agent-35, a chemical compound utilized in tuberculosis research. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for handling potentially hazardous chemical and biological waste.

Disclaimer: "this compound" is not a universally recognized chemical identifier. The following guidelines are based on general best practices for the disposal of hazardous chemical and biologically contaminated waste. Always consult your institution's specific safety data sheets (SDS) and waste disposal protocols.

I. Core Principles of Safe Disposal

The primary risk associated with antitubercular agents is their potential chemical toxicity and, if used in experiments with Mycobacterium tuberculosis, the biological hazard of the pathogen.[1][2][3] Therefore, the disposal procedures must address both chemical and biological risks. Key safety principles include:

  • Containment: All waste must be securely contained to prevent leakage or aerosol generation.[1][2]

  • Decontamination: All materials potentially contaminated with M. tuberculosis must be decontaminated, preferably by autoclaving.[4][5]

  • Segregation: Chemical and biological waste streams must be properly segregated.

  • Personal Protective Equipment (PPE): Appropriate PPE, including lab coats, gloves, and respiratory protection (if aerosols are a risk), must be worn at all times.[1][2][6]

II. Disposal Workflow for this compound

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound and associated materials.

cluster_0 Start: Waste Generation cluster_1 Step 1: Assess Contamination cluster_2 Step 2: Decontamination (if required) cluster_3 Step 3: Segregate Waste Type cluster_4 Step 4: Final Disposal Pathway start This compound Waste Generated assess Biologically Contaminated with M. tuberculosis? start->assess decontaminate Decontaminate via Autoclaving assess->decontaminate Yes segregate Segregate by Waste Type assess->segregate No decontaminate->segregate liquid_waste Liquid Chemical Waste segregate->liquid_waste Liquid solid_waste Solid Chemical Waste segregate->solid_waste Solid sharps_waste Sharps Waste segregate->sharps_waste Sharps incinerate Incinerate liquid_waste->incinerate solid_waste->incinerate sharps_waste->incinerate

Disposal workflow for this compound.

III. Quantitative Data Summary for Waste Management

The following table summarizes key quantitative parameters for the decontamination and disposal of waste associated with this compound.

ParameterSpecificationRationale
Autoclave Cycle (Biohazardous Waste) Temperature: 121°CPressure: 15 psiTime: 30-60 minutesEnsures complete sterilization of materials contaminated with M. tuberculosis.[4]
Chemical Inactivation Contact Time Dependent on the disinfectant used. Consult manufacturer's instructions.Ensures effective neutralization of the chemical agent before disposal.
Waste Storage Limit Do not exceed 90 days for hazardous waste.Adherence to common regulatory standards for hazardous waste accumulation.
pH Neutralization Range (Liquid Waste) 6.0 - 9.0Standard acceptable range for aqueous hazardous waste before collection by disposal services.

IV. Decontamination Protocol for Biologically Contaminated Waste

This protocol details the steps for decontaminating materials that have come into contact with both this compound and Mycobacterium tuberculosis.

Materials:

  • Autoclavable biohazard bags

  • Appropriate disinfectant (e.g., 70% ethanol, freshly prepared 10% bleach solution)

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

  • Autoclave

Procedure:

  • Initial Decontamination:

    • Wipe down all external surfaces of containers holding this compound waste with an appropriate disinfectant before removing them from the biological safety cabinet (BSC).

  • Waste Segregation and Collection:

    • Place all contaminated solid waste (e.g., pipette tips, culture plates, gloves) into a designated, leak-proof, autoclavable biohazard bag.

    • Collect all contaminated liquid waste in a sealed, autoclavable container. Do not cap tightly to allow for pressure changes during autoclaving.

    • Dispose of all contaminated sharps (e.g., needles, slides) in a puncture-resistant, autoclavable sharps container.

  • Autoclaving:

    • Transport the sealed biohazard bags and containers to the autoclave in a secondary, leak-proof container.

    • Process the waste using a validated autoclave cycle, typically at 121°C and 15 psi for a minimum of 30 minutes.[4] For larger loads or dense materials, a longer cycle time of 60 minutes is recommended.

    • Ensure that the autoclave is regularly maintained and that each cycle is monitored with biological indicators to verify sterilization.[1]

  • Final Disposal:

    • After the autoclave cycle is complete and the materials have cooled, the now decontaminated waste can be placed in the appropriate chemical waste stream.

    • The autoclaved biohazard bags containing solid waste should be placed in the designated solid chemical waste container.

    • The autoclaved liquid waste should be managed as liquid chemical waste.

    • The autoclaved sharps container should be sealed and placed in the designated sharps waste container.

V. Disposal of Non-Biologically Contaminated Chemical Waste

For this compound and associated materials that have not been in contact with biological agents, follow your institution's chemical hygiene plan and hazardous waste disposal procedures.

General Guidelines:

  • Liquid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and list the chemical constituents.

  • Solid Waste: Collect in a designated, sealed, and labeled hazardous waste container. This includes empty stock containers of the agent, as they are considered hazardous waste.

  • Unknowns: Never mix unknown chemicals. If the identity of a chemical waste is uncertain, it must be treated as hazardous until it can be properly identified.[7]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

Essential Safety and Handling Protocols for Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antitubercular agent-35" is not a recognized chemical entity. The following guidance is based on established safety protocols for handling potent, novel antitubercular compounds in a research and development setting. A comprehensive, substance-specific risk assessment is mandatory before commencing any work.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with potent antitubercular agents. The focus is on procedural, step-by-step guidance to ensure personnel safety and operational integrity.

Personal Protective Equipment (PPE)

The selection of PPE is critical and depends on a thorough risk assessment of the specific procedures being performed.[1][2] The primary routes of exposure to potent powdered compounds are inhalation and dermal contact.[3][4] Therefore, a multi-layered approach to PPE is essential.[2]

Table 1: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.[3][5] Inner glove tucked under the gown cuff, outer glove over the cuff.Prevents skin contact.[6] Double-gloving provides an additional barrier and allows for safe removal of the contaminated outer layer.[3] Change outer gloves every 30-60 minutes or immediately upon known contact.[3]
Body Protection Disposable, solid-front, back-closing laboratory gown with long sleeves and elasticized cuffs.[7]Protects skin and personal clothing from contamination. The back-closing design minimizes the risk of frontal contamination.[7]
Respiratory Protection A properly fitted N95 or FFP2 respirator at a minimum, especially during procedures that may generate aerosols or dust (e.g., weighing, transferring powders).[5]Protects against inhalation of the potent compound.[5] A risk assessment may indicate the need for a higher level of respiratory protection.
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]Protects eyes from splashes and airborne particles.
Foot Protection Closed-toe shoes and disposable shoe covers.[1][7]Prevents contamination of personal footwear and subsequent spread outside the laboratory.[3]
Operational Plan: Experimental Protocols

All handling of potent antitubercular agents in solid form should occur within a certified containment device to minimize exposure.[4][8]

2.1. Weighing the Compound

Weighing potent compounds is a high-risk activity due to the potential for generating airborne particles.[4]

  • Containment: Perform all weighing activities inside a ventilated balance enclosure (VBE) or a containment isolator that is maintained under negative pressure.[9][10][11]

  • Preparation:

    • Decontaminate the interior surfaces of the containment unit before introducing materials.

    • Place a disposable, plastic-backed absorbent pad on the work surface.[12]

    • Use dedicated, clearly labeled utensils (spatulas, weigh boats).

  • Procedure:

    • Don all required PPE as specified in Table 1.

    • Carefully open the primary container within the containment unit.

    • Slowly transfer the desired amount of the agent to a tared weigh boat. Minimize disturbance of the powder.

    • Securely close the primary container.

    • Wipe the exterior of the primary container with a suitable deactivating agent before removing it from the containment unit.

    • The weighed compound should be immediately transferred to a sealed container for the next step.

    • All disposable materials used in the process (e.g., weigh boats, pads, outer gloves) are to be disposed of as hazardous waste from within the containment unit.[6]

2.2. Dissolving the Compound

  • Containment: This procedure should also be performed within a containment unit, such as a Class II Biosafety Cabinet or a chemical fume hood.[6]

  • Procedure:

    • Place the sealed container with the weighed compound into the containment unit.

    • Introduce the required solvent.

    • Use a sealed vessel for dissolution. If agitation is required, use a sealed tube and vortex mixer or a flask with a sealed cap on a stir plate.

    • Once the compound is fully dissolved, the risk of aerosolization of the solid is significantly reduced.[4] However, safe handling practices must continue.

    • All subsequent dilutions and transfers should be performed with care to avoid splashes and aerosols.

Disposal Plan

A systematic approach to waste management is crucial to prevent environmental contamination and accidental exposure.[13][14] All waste generated from handling antitubercular agents must be treated as hazardous chemical waste.[12][15]

Table 2: Waste Disposal Plan

Waste TypeCollection and SegregationTreatment and Final Disposal
Contaminated Solids (Gloves, gowns, pads, weigh boats, etc.)Place in a dedicated, clearly labeled, leak-proof, puncture-resistant container with a "Cytotoxic" or "Hazardous Chemical Waste" symbol.[6][12] This container should be kept within the containment area.Incineration at a licensed hazardous waste facility.[13][16] Do not send for autoclaving unless specifically validated for chemical decomposition.[15]
Contaminated Sharps (Needles, syringes, glass vials)Place immediately into a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[6][12]Incineration at a licensed hazardous waste facility.
Liquid Waste (Excess solutions, solvent rinses)Collect in a dedicated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.Disposal via a licensed hazardous chemical waste handler. Do not pour down the drain.
Grossly Contaminated Equipment (Beakers, flasks)Decontaminate with a validated cleaning procedure. If disposable, treat as contaminated solid waste. If reusable, rinse with a deactivating solution followed by a standard washing procedure. Rinsate must be collected as liquid waste.Follow institutional guidelines for chemical decontamination.

Visualized Workflows

The following diagrams illustrate the key operational and disposal pathways for handling potent antitubercular agents.

G cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Containment) cluster_2 Post-Handling prep1 Don Full PPE prep2 Prepare Containment Unit (e.g., Ventilated Balance Enclosure) prep1->prep2 weigh Weigh Powdered Agent prep2->weigh Enter Containment dissolve Dissolve Agent in Solvent weigh->dissolve decon Decontaminate Surfaces & Equipment dissolve->decon Exit Containment doff Doff PPE Aseptically decon->doff end end doff->end End Procedure

Caption: High-level workflow for handling potent antitubercular agents.

G cluster_waste Waste Segregation at Point of Use cluster_containers Dedicated Hazardous Waste Containers start Waste Generation solids Contaminated Solids (PPE, pads) start->solids sharps Contaminated Sharps (needles, glass) start->sharps liquids Contaminated Liquids (solvents, solutions) start->liquids solid_bin Yellow 'Cytotoxic' Bag/Bin solids->solid_bin sharp_bin Red Sharps Container sharps->sharp_bin liquid_bin Sealed Solvent Bottle liquids->liquid_bin end Disposal by Licensed Hazardous Waste Contractor solid_bin->end sharp_bin->end liquid_bin->end

Caption: Waste disposal plan for potent antitubercular agents.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.